Donafenib
Description
This compound is an orally available multikinase inhibitor that targets Raf kinase and various receptor tyrosine kinases (RTKs), with potential antineoplastic activity. Upon oral administration, this compound binds to and blocks the activity of Raf kinase, and inhibits Raf-mediated signal transduction pathways. This inhibits cell proliferation in Raf-expressing tumor cells. In addition, this agent may inhibit unidentified RTKs, and thus may further block tumor cell proliferation in susceptible tumor cells. Raf, a serine/threonine protein kinase, plays a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway. Deregulation of this pathway often results in tumor cell proliferation and survival.
CM-4307 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.
functions as a multikinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQJTXFUGDVEO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648995 | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130115-44-4 | |
| Record name | CM-4307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CM-4307 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DONAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Donafenib's Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donafenib (Sorafenib-d3) is a novel multi-kinase inhibitor approved for the first-line treatment of unresectable hepatocellular carcinoma (HCC). As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile and a more favorable safety and tolerability profile. This compound exerts its anti-tumor effects through a dual mechanism: the inhibition of key signaling pathways involved in tumor proliferation and angiogenesis, and the induction of programmed cell death through ferroptosis and apoptosis. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in HCC, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Multi-Kinase Inhibition and Induction of Programmed Cell Death
This compound's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are crucial for HCC progression. Concurrently, recent studies have elucidated a novel mechanism involving the activation of the p53 signaling pathway, leading to two distinct forms of programmed cell death: ferroptosis and apoptosis.[1][2]
Inhibition of Angiogenesis and Tumor Cell Proliferation
Similar to its parent compound sorafenib, this compound targets several key kinases involved in two critical aspects of cancer progression: tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and tumor cell proliferation.
The primary kinase targets of this compound include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR-2 and VEGFR-3, this compound blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This leads to a reduction in tumor neovascularization, thereby limiting tumor growth and metastasis.[3][4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-β, which is expressed on pericytes and smooth muscle cells surrounding blood vessels, further contributes to the anti-angiogenic effect by destabilizing the tumor vasculature.[6]
-
Raf Kinases (c-Raf/Raf-1 and B-Raf): this compound targets the Raf/MEK/ERK signaling pathway, a central cascade that regulates cell proliferation, differentiation, and survival. By inhibiting Raf kinases, this compound effectively halts the downstream signaling that drives uncontrolled cancer cell growth.[3][4][5]
The deuteration of this compound enhances its metabolic stability, leading to a more sustained exposure in the body compared to sorafenib, which may contribute to its improved efficacy and safety profile observed in clinical trials.[7][8]
Induction of Ferroptosis and Apoptosis via p53 Activation
A significant and more recently discovered aspect of this compound's mechanism of action is its ability to induce programmed cell death in HCC cells. This is primarily achieved through the activation of the p53 tumor suppressor pathway.[1][2]
-
p53 Activation: this compound treatment leads to an upregulation of p53 protein levels in HCC cells. Activated p53 then acts as a transcription factor, initiating downstream cellular processes that lead to cell death.[1]
-
Induction of Ferroptosis: this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Mechanistically, this compound and the histone demethylase inhibitor GSK-J4 have been found to synergistically promote the expression of Heme Oxygenase-1 (HMOX1), leading to increased intracellular Fe2+ levels and subsequent ferroptosis.[9][10]
-
Enhancement of Apoptosis: In addition to ferroptosis, the activation of p53 by this compound also enhances apoptosis, a distinct form of programmed cell death. This is evidenced by an increase in the expression of pro-apoptotic proteins and a dose-dependent increase in apoptosis rates in this compound-treated HCC cells.[1][2]
Quantitative Data
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Raf-1 | 6[3][4][5] |
| B-Raf | 22[3][4][5] |
| mVEGFR-2 | 15[5] |
| VEGFR-3 | 20[3][4][5] |
Note: The IC50 values for this compound are reported to be the same as for Sorafenib, indicating that deuteration does not alter the in vitro kinase inhibition activity.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Nude Mouse Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (Day 16) | Tumor Growth Inhibition vs. Control |
| Control | - | ~1200 mm³ | - |
| This compound | 30 mg/kg | ~500 mm³ | Significant (p<0.001)[11] |
Note: The study demonstrated a significant slowing of tumor growth with this compound treatment compared to the control group.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound in HCC.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to elucidate this compound's mechanism of action.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, c-Raf, B-Raf)
-
Kinase-specific substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the kinase and its specific substrate to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on HCC cell lines.
Methodology:
-
Reagents and Materials:
-
HCC cell lines (e.g., HepG2, Huh-7)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
At the end of the treatment period, add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Western Blot Analysis for p53 Pathway Activation
Objective: To detect changes in the expression of p53 and related proteins in response to this compound treatment.
Methodology:
-
Reagents and Materials:
-
HCC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat HCC cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
β-actin is typically used as a loading control to normalize protein expression levels.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCC cell line (e.g., Huh-7)
-
-
Procedure:
-
Subcutaneously inject HCC cells into the flank of the mice.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, orally) or vehicle control daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.[11]
-
Conclusion
This compound represents a significant advancement in the systemic therapy of unresectable HCC. Its multifaceted mechanism of action, which combines the inhibition of key pro-tumorigenic signaling pathways with the induction of programmed cell death through p53 activation, provides a strong rationale for its clinical efficacy. The improved pharmacokinetic and safety profile of this compound compared to sorafenib further enhances its therapeutic potential. Continued research into the intricate molecular mechanisms of this compound, particularly its role in inducing ferroptosis, will likely unveil new avenues for combination therapies and further optimize its clinical application in the management of HCC.
References
- 1. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | VEGFR | Raf | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound and GSK-J4 Synergistically Induce Ferroptosis in Liver Cancer by Upregulating HMOX1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Donafenib: A Technical Kinase Profile and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donafenib (Zepsun®) is an orally available, small-molecule multikinase inhibitor approved for the treatment of unresectable hepatocellular carcinoma.[1] Structurally, it is a deuterated derivative of sorafenib, a modification intended to improve its pharmacokinetic properties by enhancing molecular stability.[2] Like its parent compound, this compound exerts its anti-neoplastic effects by targeting key kinases involved in tumor cell proliferation and angiogenesis. This technical guide provides a detailed overview of the kinase inhibition profile of this compound, the experimental methodologies used for its characterization, and the core signaling pathways it modulates.
Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of sorafenib against a panel of key kinases implicated in cancer progression. This data provides a strong indication of the primary targets of this compound.
| Kinase Family | Target Kinase | IC50 (nM) |
| Raf/MEK/ERK Pathway | Raf-1 (c-Raf) | 6[3][4] |
| B-Raf | 22[3][4] | |
| B-Raf (V600E) | 38[3] | |
| Receptor Tyrosine Kinases (RTKs) | VEGFR-1 | 26 |
| VEGFR-2 | 90[3][4] | |
| VEGFR-3 | 20[3][4] | |
| PDGFR-β | 57[3][4] | |
| c-Kit | 68[3] | |
| Flt-3 | 58[3] | |
| RET | 43 | |
| FGFR-1 | 580[3][4] |
Note: Data presented is for Sorafenib, the non-deuterated analog of this compound.
Core Signaling Pathways Modulated by this compound
This compound's therapeutic effect is derived from its ability to simultaneously inhibit multiple signaling cascades critical for tumor growth and survival. The two primary pathways targeted are the Raf/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathways, which are central to angiogenesis.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, promoting cell division and survival.[5] this compound directly inhibits both wild-type and mutant forms of Raf kinases, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[3]
Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.
VEGFR/PDGFR Angiogenesis Pathways
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) are key signaling molecules in this process. This compound inhibits their receptors (VEGFR and PDGFR) on endothelial cells and pericytes, thereby disrupting the formation of a functional tumor vasculature.[1]
Caption: this compound inhibits key angiogenesis signaling pathways.
Experimental Protocols
The characterization of this compound's kinase inhibition profile involves a series of standardized in vitro biochemical and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a radiometric or fluorescence-based assay that quantifies the transfer of phosphate from ATP to a substrate.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Recombinant purified active kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., scintillation fluid, fluorescence-based detection kits like ADP-Glo™)
-
Microplate reader (scintillation counter or fluorescence plate reader)
Generalized Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO to create a range of concentrations for testing.
-
Assay Plate Setup: Add a small volume of each this compound dilution to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no enzyme).
-
Kinase Reaction: a. Add the purified kinase enzyme to each well and pre-incubate with this compound for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding. b. Initiate the kinase reaction by adding a master mix containing the specific substrate and ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: a. Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate. b. Add detection reagents according to the assay format (e.g., wash filters and add scintillation fluid). c. Measure the signal (e.g., radioactivity, fluorescence) using a plate reader.
-
Data Analysis: a. Subtract background signal (0% activity control). b. Normalize the data to the 100% activity control. c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: General workflow for a biochemical kinase inhibition assay.
Cellular Assay for Target Inhibition (Western Blot)
To confirm that this compound inhibits its intended targets within a cellular context, Western blotting is commonly used to measure the phosphorylation status of kinases and their downstream substrates.
Objective: To assess the effect of this compound on the phosphorylation of target kinases (e.g., VEGFR, PDGFR) and downstream effectors (e.g., ERK) in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., hepatocellular carcinoma lines like HepG2, Huh7)
-
Cell culture media and supplements
-
This compound
-
Growth factors (e.g., VEGF, PDGF) to stimulate pathways
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for targets like VEGFR, PDGFR, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Generalized Protocol:
-
Cell Culture and Treatment: a. Culture cancer cells to a desired confluency. b. Serum-starve the cells to reduce basal signaling activity. c. Pre-treat cells with various concentrations of this compound for a specified time. d. Stimulate the cells with a relevant growth factor (e.g., VEGF) for a short period to activate the target pathway.
-
Protein Extraction: a. Wash cells with cold PBS. b. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation to remove cellular debris. d. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: a. Denature protein samples and separate them by size using SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation and Detection: a. Incubate the membrane with a primary antibody against a specific phosphorylated protein (e.g., anti-phospho-ERK). b. Wash the membrane and incubate with an HRP-conjugated secondary antibody. c. Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis and Re-probing: a. Quantify the band intensities. b. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.[6]
Conclusion
This compound is a multi-kinase inhibitor that, like its analog sorafenib, targets key kinases in the Raf/MEK/ERK and VEGFR/PDGFR signaling pathways. This dual mechanism of action allows it to simultaneously inhibit tumor cell proliferation and the angiogenesis required to sustain tumor growth. The technical protocols outlined in this guide represent the standard methodologies used to elucidate the kinase inhibition profile and validate the mechanism of action for targeted therapies like this compound, providing a framework for further research and development in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on Donafenib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donafenib (Zepsun®) is an orally available small molecule multi-kinase inhibitor that represents a deuterated derivative of sorafenib. This structural modification enhances its pharmacokinetic profile, leading to improved stability and greater systemic exposure.[1] this compound targets a range of serine/threonine and receptor tyrosine kinases crucial for tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and available safety data.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple key kinases involved in cancer cell signaling. Its primary targets include:
-
RAF Kinases (BRAF, CRAF): By inhibiting the RAF/MEK/ERK signaling pathway, this compound can suppress downstream signaling that promotes cancer cell proliferation and survival.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, disrupts angiogenesis, the process of new blood vessel formation that is vital for tumor growth and metastasis. This effectively "starves" the tumor of essential nutrients and oxygen.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFRs further contributes to the anti-angiogenic effect and can also inhibit tumor cell proliferation.
-
Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFRs adds to the multi-targeted anti-angiogenic and anti-proliferative activity of this compound.
Recent studies have also elucidated that this compound can activate the p53 signaling pathway, a critical tumor suppressor pathway. This activation leads to the induction of both apoptosis (programmed cell death) and ferroptosis, an iron-dependent form of regulated cell death, further contributing to its anti-cancer efficacy.[2][3]
Signaling Pathway Diagrams
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) models.
Cell Viability and IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several HCC cell lines, showcasing its dose-dependent inhibitory effect.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| Hepa1-6 | Mouse Hepatocellular Carcinoma | 24 hours | 10.9 | [2] |
| 48 hours | 9.1 | [2] | ||
| Huh7 | Human Hepatocellular Carcinoma | 24 hours | 14.2 | [2] |
| 48 hours | 5.0 | [2] |
Note: Comprehensive IC50 data for this compound across a broader range of cancer cell lines, such as the NCI-60 panel, is not publicly available at this time.
Induction of Apoptosis and Ferroptosis
Studies have shown that this compound treatment leads to a dose-dependent increase in apoptosis in HCC cell lines. In Hepa1-6 cells, the proportion of late-stage apoptotic cells increased from 4.96% in the control group to 13.34% after treatment with 20 µM/L this compound. Similarly, in Huh7 cells, the late-stage apoptotic population increased from 4.02% to 8.40% under the same conditions.[2] This is accompanied by an accumulation of reactive oxygen species (ROS), a key event in the induction of both apoptosis and ferroptosis.[2]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.
Hepatocellular Carcinoma (HCC) Xenograft Models
In a Huh7 human hepatocellular carcinoma xenograft model in nude mice, intraperitoneal administration of this compound at doses of 5, 10, and 20 mg/kg every two days resulted in a dose-dependent reduction in tumor volume.[2] Another study using a BALB/c nude mouse xenograft model also demonstrated significant tumor growth inhibition, with the tumor mass in the this compound-treated group being 65.31% of the control group after 16 days.[4]
Experimental Workflow for a Huh7 Xenograft Study
Pharmacokinetics
The deuteration of this compound leads to an altered metabolic profile compared to sorafenib, resulting in a more favorable pharmacokinetic profile.
Preclinical Pharmacokinetic Parameters in Rats
A study in rats provided the following pharmacokinetic parameters for this compound after oral administration.
| Parameter | Value | Citation |
| t1/2 (half-life) | 1.4-fold higher than sorafenib | [5] |
| Cmax (Maximum Concentration) | 6.2-fold higher than sorafenib | [5] |
| AUC0-t (Area Under the Curve) | 3.1-fold higher than sorafenib | [5] |
Note: Comprehensive preclinical pharmacokinetic data for this compound in other species such as mice and dogs are not currently available in the public domain.
Toxicology
| Species | MTD | Citation |
| Human | 300 mg twice daily | [6][7][8] |
Note: This MTD is from a clinical study and not a preclinical animal study.
Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of this compound are often specific to the conducting laboratory. However, based on published studies, the following provides an overview of the methodologies used.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Plate cancer cells (e.g., Hepa1-6, Huh7) in 96-well plates at a density of 5 x 10^4 cells/mL (100 µL/well) and incubate overnight.[9]
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours.[9]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours.[9]
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[9]
-
IC50 Calculation: Calculate the IC50 value using appropriate software (e.g., Prism).[9]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 10-30 µg of protein per lane on an 8% or 12% SDS-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR, p-ERK, p53, Bax, Bcl-2) overnight at 4°C. Specific antibody dilutions need to be optimized for each experiment.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent.
In Vitro Kinase Assays (General Protocol)
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR2, BRAF), a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[10]
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP consumed, which is inversely proportional to the kinase activity.
-
Luminescence Reading: Measure the luminescent signal using a microplate reader.
Conclusion
The preclinical data for this compound highlight its potential as a potent multi-kinase inhibitor with significant anti-tumor activity, particularly in hepatocellular carcinoma. Its improved pharmacokinetic profile compared to sorafenib is a key advantage. The mechanism of action, involving the inhibition of key signaling pathways and the induction of both apoptosis and ferroptosis, provides a strong rationale for its clinical development. Further publication of comprehensive preclinical data, including a wider range of in vitro and in vivo models, detailed toxicology, and pharmacokinetic profiles in various species, will be beneficial for the research community.
References
- 1. scantox.com [scantox.com]
- 2. ijbs.com [ijbs.com]
- 3. Regulatory Forum Opinion Piece*: Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies: Recommendation to Eliminate High Doses at Maximum Tolerated Dose (MTD) in Future Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. A Phase I dose-escalation, pharmacokinetics and food-effect study of oral this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Donafenib: A Technical Overview of its Molecular Structure and Kinase-Inhibiting Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donafenib, a novel multikinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology, particularly for the treatment of unresectable hepatocellular carcinoma (HCC). As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile and a favorable safety and tolerability profile. This technical guide provides an in-depth analysis of this compound's molecular structure, its mechanism of action as a potent inhibitor of key signaling pathways implicated in tumor growth and angiogenesis, and a summary of its preclinical and clinical activity. Detailed experimental protocols for assays relevant to its characterization are also provided, alongside visual representations of its targeted signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a synthetic organic compound with the IUPAC name 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide.[1][2] Its development as a deuterated analog of sorafenib involves the substitution of three hydrogen atoms with deuterium on the N-methyl group. This modification enhances molecular stability, leading to an improved pharmacokinetic profile.
| Property | Value | Reference |
| IUPAC Name | 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | [1][2] |
| Synonyms | CM-4307, Zepsun | [2][3] |
| CAS Number | 1130115-44-4 | [1][3] |
| Molecular Formula | C₂₁H₁₃D₃ClF₃N₄O₃ | [3] |
| Molar Mass | 467.85 g/mol | [3] |
| SMILES | [2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | [2] |
Mechanism of Action and Targeted Signaling Pathways
This compound functions as a multikinase inhibitor, targeting several key enzymes involved in tumor cell proliferation and angiogenesis.[4] Its primary mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs).[2][5]
Key Molecular Targets:
-
Raf Kinases: this compound inhibits both wild-type B-Raf and C-Raf, serine/threonine kinases that are central components of the Raf/MEK/ERK pathway.[6] Dysregulation of this pathway is a frequent event in many cancers, leading to uncontrolled cell division and survival.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR-2 and VEGFR-3, this compound blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis.[6] This inhibition leads to a reduction in tumor neovascularization, thereby limiting the supply of nutrients and oxygen to the tumor.
-
Platelet-Derived Growth Factor Receptor (PDGFR): this compound also inhibits PDGFR-β, another RTK involved in angiogenesis and tumor growth.[6]
The simultaneous inhibition of these pathways results in a dual antitumor effect: a direct suppression of tumor cell proliferation and an anti-angiogenic effect that curtails tumor growth and metastasis.
Preclinical and Clinical Activity
Preclinical Activity
This compound, being a deuterated derivative of sorafenib, is expected to have a similar or improved kinase inhibition profile. Sorafenib has demonstrated potent inhibition of several kinases in cell-free assays.
| Kinase Target | IC₅₀ (nM) for Sorafenib |
| Raf-1 | 6 |
| mVEGFR-2 | 15 |
| mVEGFR-3 | 20 |
| B-RAF | 22 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| Data for Sorafenib, the non-deuterated parent compound of this compound.[7] |
In cell-based assays, this compound has shown significant inhibitory effects on the proliferation of hepatocellular carcinoma cell lines.
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| Hepa1-6 | 10.9 | 9.1 |
| Huh7 | 14.2 | 5.0 |
| Data from a CCK-8 cell viability assay.[8] |
Clinical Activity in Unresectable Hepatocellular Carcinoma
A pivotal open-label, randomized, parallel-controlled phase II-III clinical trial (ZGDH3) compared the efficacy and safety of this compound versus Sorafenib as a first-line treatment for patients with unresectable or metastatic hepatocellular carcinoma.[9]
| Efficacy Endpoint | This compound (n=328) | Sorafenib (n=331) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (mOS) | 12.1 months | 10.3 months | 0.831 (0.699-0.988) | 0.0245 |
| Median Progression-Free Survival (mPFS) | 3.7 months | 3.6 months | 0.909 (0.763-1.082) | 0.0570 |
| Objective Response Rate (ORR) | 4.6% | 2.7% | - | 0.2448 |
| Disease Control Rate (DCR) | 30.8% | 28.7% | - | 0.5532 |
| Data from the ZGDH3 Phase II-III clinical trial.[9][10] |
The study concluded that this compound demonstrated a statistically significant improvement in overall survival compared to sorafenib, with a favorable safety profile.[9] The incidence of drug-related grade ≥3 adverse events was significantly lower in the this compound arm (38%) compared to the Sorafenib arm (50%).[9][10]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that measures ADP production.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute the target kinase and its specific substrate in the appropriate kinase assay buffer.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the reaction by adding an ADP-Glo™ Reagent. This also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the cell viability against the log of the this compound concentration.
-
Conclusion
This compound represents a significant advancement in the systemic treatment of unresectable hepatocellular carcinoma. Its deuterated structure confers an improved pharmacokinetic and safety profile compared to its parent compound, sorafenib. The mechanism of action, centered on the inhibition of the Raf/MEK/ERK pathway and key receptor tyrosine kinases like VEGFR and PDGFR, provides a strong rationale for its antitumor and anti-angiogenic effects. The robust clinical data demonstrating superior overall survival underscores its therapeutic value. This technical guide provides a comprehensive resource for the scientific community to further explore and build upon the understanding of this promising anticancer agent.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. In vitro kinase assay [protocols.io]
An In-depth Technical Guide to the Discovery and Development of Donafenib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donafenib (Zepsun®), a novel multi-kinase inhibitor, represents a significant advancement in the treatment of advanced hepatocellular carcinoma (HCC). As a deuterated derivative of sorafenib, this compound exhibits an improved pharmacokinetic profile and a favorable safety and tolerability profile compared to its predecessor. Developed by Suzhou Zelgen Biopharmaceuticals, this compound has demonstrated superiority in overall survival in a head-to-head phase II/III clinical trial against sorafenib, leading to its approval in China for the first-line treatment of unresectable HCC. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on the core scientific data and experimental methodologies that underpin its clinical success.
Introduction: The Rationale for a Deuterated Sorafenib
Sorafenib, a multi-kinase inhibitor targeting the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, has been a standard of care for advanced HCC for over a decade.[1] However, its clinical utility can be limited by adverse effects and the development of resistance. The discovery of this compound was driven by the rationale that strategic deuteration of the sorafenib molecule could improve its metabolic stability.[2] Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down cytochrome P450-mediated metabolism.[2] In this compound, the N-methyl group of sorafenib is replaced with a trideuteriomethyl group (-CD3). This modification was hypothesized to reduce the rate of N-demethylation, a key metabolic pathway for sorafenib, leading to increased plasma exposure and potentially enhanced efficacy and an altered safety profile.[2]
Medicinal Chemistry and Synthesis
The synthesis of this compound involves a multi-step process that culminates in the introduction of the critical trideuteriomethyl group. While specific proprietary details of the industrial synthesis are not fully public, the general synthetic scheme can be inferred from patent literature and analogous chemical reactions. The core structure is assembled through key reactions such as etherification and urea formation, with the final step involving the amidation of a carboxylic acid precursor with trideuteriomethylamine.
Simplified Synthetic Scheme:
A common synthetic route starts with picolinic acid, which undergoes halogenation, amidation, and etherification to build the core scaffold. The final key step is the formation of the urea linkage. The deuterated methylamine is introduced during the amidation step to yield the final this compound molecule.[3]
Mechanism of Action: A Multi-Kinase Inhibitor
This compound, like sorafenib, is a potent inhibitor of multiple kinases involved in tumor cell proliferation and angiogenesis.[4][5] Its primary mechanism of action involves the dual targeting of:
-
The RAF/MEK/ERK Signaling Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound inhibits both wild-type and mutant forms of RAF kinases (B-RAF and c-RAF), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell growth.[4]
-
Receptor Tyrosine Kinases (RTKs): this compound inhibits several RTKs crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and tumor progression. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5] By blocking these receptors, this compound impedes tumor neovascularization.
The ability of this compound to simultaneously inhibit these key pathways contributes to its robust anti-tumor activity.[5]
Preclinical Development
The preclinical evaluation of this compound established its anti-tumor activity and characterized its pharmacokinetic and pharmacodynamic properties.
In Vitro Studies
4.1.1. Kinase Inhibition Assays
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| c-RAF | 6 |
| B-RAF | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | 43 |
| Note: Data for sorafenib. This compound is expected to have a similar target profile. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A common method for assessing kinase inhibition is a radiometric filter binding assay or a fluorescence-based assay. A generalized protocol is as follows:
-
Reaction Setup: Recombinant kinase, a specific substrate peptide, and a range of this compound concentrations are incubated in a kinase reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or sensor is used to detect the phosphorylated product.
-
Data Analysis: The percentage of kinase activity inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
4.1.2. Cell-Based Assays
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those derived from hepatocellular carcinoma.
Table 2: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Hepa1-6 | 10.9 | 9.1 |
| Huh7 | 14.2 | 5.0 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCC cells (e.g., HepG2, Huh7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Experimental Protocol: Western Blot Analysis of Signaling Pathway Inhibition
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-VEGFR, VEGFR).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
In Vivo Studies
4.2.1. Xenograft Models
The anti-tumor efficacy of this compound in vivo has been demonstrated in various xenograft models of human cancers, including hepatocellular carcinoma.
Experimental Protocol: HCC Xenograft Model
-
Cell Implantation: Human HCC cells (e.g., HepG2, SMMC-7721) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound (e.g., by oral gavage) or a vehicle control daily for a specified period.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis, or western blot for pathway analysis).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined.
Clinical Development: The ZGDH3 Trial
The pivotal clinical study that established the superiority of this compound over sorafenib is the ZGDH3 trial (NCT02645981), an open-label, randomized, multicenter phase II/III trial conducted in China.[6]
5.1. Study Design
-
Patients: Patients with unresectable or metastatic HCC, Child-Pugh score ≤ 7, and no prior systemic therapy.
-
Randomization: Patients were randomized 1:1 to receive either this compound (0.2 g twice daily) or sorafenib (0.4 g twice daily).
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.
5.2. Efficacy Results
This compound demonstrated a statistically significant improvement in overall survival compared to sorafenib.
Table 3: Key Efficacy Outcomes of the ZGDH3 Trial (Full Analysis Set)
| Endpoint | This compound (n=328) | Sorafenib (n=331) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (months) | 12.1 | 10.3 | 0.831 (0.699 - 0.988) | 0.0245 |
| Median Progression-Free Survival (months) | 3.7 | 3.6 | 0.909 (0.763 - 1.082) | 0.0570 |
| Objective Response Rate (%) | 4.6 | 2.7 | - | 0.2448 |
| Disease Control Rate (%) | 30.8 | 28.7 | - | 0.5532 |
5.3. Safety and Tolerability
This compound exhibited a more favorable safety profile compared to sorafenib, with a lower incidence of drug-related grade ≥3 adverse events.
Table 4: Incidence of Common Drug-Related Adverse Events in the ZGDH3 Trial
| Adverse Event | This compound (%) | Sorafenib (%) |
| Hand-foot skin reaction | 50.5 | 67.5 |
| Diarrhea | 36.6 | 47.0 |
| Aspartate aminotransferase increased | 40.5 | - |
| Blood bilirubin increased | 39.0 | - |
| Platelet count decreased | 37.8 | - |
| Drug-related Grade ≥3 AEs | 38 | 50 |
| Data for some sorafenib adverse events were not specified in the provided source. |
Conclusion
The discovery and development of this compound exemplify a successful drug modification strategy, where deuteration has led to a clinically meaningful improvement in the therapeutic index of a known multi-kinase inhibitor. The robust preclinical data, demonstrating its potent anti-tumor activity through the inhibition of key signaling pathways, was successfully translated into the clinic, culminating in the positive results of the ZGDH3 trial. This compound's superiority in overall survival and its improved safety profile compared to sorafenib establish it as a new standard of care for the first-line treatment of unresectable hepatocellular carcinoma, particularly in the approved regions. Further research will likely explore its potential in other cancer types and in combination with other therapeutic modalities.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 5. Analysis of common treatment-related adverse events of this compound and its correlation with efficacy: exploratory analysis of the ZGDH3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. URI alleviates tyrosine kinase inhibitors-induced ferroptosis by reprogramming lipid metabolism in p53 wild-type liver cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Donafenib on the Tumor Microenvironment: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donafenib, a novel multi-kinase inhibitor, has demonstrated promising clinical activity, notably in hepatocellular carcinoma (HCC) and differentiated thyroid cancer. As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile and a favorable safety profile.[1] This technical guide provides a comprehensive analysis of this compound's mechanism of action and its multifaceted effects on the intricate tumor microenvironment (TME). By targeting key signaling pathways, this compound not only exerts direct anti-tumor effects but also modulates the TME, influencing angiogenesis, immune cell infiltration, and the cytokine milieu. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways to offer a thorough resource for professionals in oncology research and drug development.
Core Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) that targets multiple kinases pivotal to tumor progression.[2] Its primary mechanism involves the inhibition of:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): By blocking VEGFR, this compound potently inhibits angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. This action effectively curtails the nutrient and oxygen supply to the tumor.[2]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFR further contributes to the anti-angiogenic effect and also impacts other aspects of tumor biology, including cell proliferation and survival.[3]
-
RAF/MEK/ERK Signaling Pathway: this compound targets RAF kinases, critical components of this pathway that is frequently overactive in cancer cells, leading to a reduction in tumor cell proliferation and survival.[2]
Beyond these primary targets, recent studies have elucidated that this compound can also induce ferroptosis and apoptosis in hepatocellular carcinoma cells through the activation of the p53 signaling pathway.[4][5] This is accompanied by an increase in reactive oxygen species (ROS) accumulation and alterations in the expression of key proteins involved in these cell death pathways.[5]
Modulation of the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix that plays a crucial role in tumor progression and response to therapy. This compound's impact extends beyond the cancer cell itself to modulate several components of the TME.
Anti-Angiogenic Effects
As a potent inhibitor of VEGFR and PDGFR, this compound's most prominent effect on the TME is the suppression of angiogenesis.[2][3] Incomplete embolization during treatments like transcatheter arterial chemoembolization (TACE) can lead to hypoxia, which in turn upregulates VEGF and promotes angiogenesis. This compound helps to counteract this by down-regulating VEGF, thereby normalizing tumor vasculature.[6] Preclinical studies using a sustained-release system of this compound have shown a decrease in the high expression of VEGF following embolization.[7]
Immunomodulatory Effects
While direct quantitative data on this compound's effect on specific immune cell populations in the TME is still emerging, inferences can be drawn from studies on the structurally similar compound, sorafenib, and from combination therapy trials.
-
Immune Cell Infiltration: Preclinical studies on sorafenib suggest it can promote anti-tumor immunity by modulating various immune cells.[2] Low-dose sorafenib has been shown to increase the infiltration of tumoricidal CD8+ T-cells.[5] It is plausible that this compound, with its similar mechanism, also enhances the infiltration of cytotoxic T lymphocytes into the tumor.
-
Tumor-Associated Macrophages (TAMs): The TME is often characterized by a high infiltration of M2-polarized TAMs, which are generally considered pro-tumoral and immunosuppressive. Sorafenib has been shown to induce a shift from the M2 to the anti-tumoral M1 phenotype.[8] This repolarization can enhance anti-tumor immune responses.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are immature myeloid cells with potent immunosuppressive functions that accumulate in the TME. Some studies on sorafenib have indicated a decrease in MDSC frequency following successful treatment, while others suggest that sorafenib might enhance MDSC function under certain conditions, contributing to resistance.[5][9] The precise effect of this compound on MDSC populations requires further investigation.
Cytokine Profile Modulation
This compound's influence on the TME extends to the modulation of cytokine levels. As an anti-angiogenic agent, it can alter the levels of pro-angiogenic and inflammatory cytokines.
-
Pro-inflammatory Cytokines: Studies on sorafenib have shown that it can stimulate macrophages to produce pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12, which can subsequently activate natural killer (NK) cells.[10] Another study in a precancerous lung injury model showed that sorafenib decreased TNF-α and IL-1β levels.[2]
-
Immunosuppressive Cytokines: The TME is often rich in immunosuppressive cytokines like TGF-β and IL-10. While direct evidence for this compound is limited, TKIs in general can influence the cytokine milieu, and a shift towards a more pro-inflammatory environment is a potential outcome of this compound treatment.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the available quantitative data on this compound's efficacy and its effects on the tumor and its microenvironment.
Table 1: Clinical Efficacy of this compound in Advanced Hepatocellular Carcinoma (HCC)
| Trial/Study | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| ZGDH3 (Phase II/III) | This compound | 12.1 months | 3.7 months | 4.6% | 30.8% | [7] |
| Sorafenib | 10.3 months | 3.6 months | 2.7% | 28.7% | [7] | |
| Don-Sin (Phase II) | This compound + Sintilimab | 16.0 months | 6.2 months (mRECIST) | 23.3% (mRECIST) | 76.7% (mRECIST) | [2][11] |
| Triple Therapy (Retrospective) | This compound + PD-1 inhibitor + Transarterial therapy | Not Reached (12-month OS: 83.3%) | 9.00 months | 26.0% (Conversion to resection) | - | [12] |
| Sorafenib + PD-1 inhibitor + Transarterial therapy | 14.3 months (12-month OS: 54.3%) | 4.62 months | 3.3% (Conversion to resection) | - | [12] |
Table 2: Clinical Efficacy of this compound in Differentiated Thyroid Cancer (DTC)
| Trial/Study | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase III | This compound | 12.9 months | 23.3% | 93.3% | [5][13] |
| Placebo | 6.4 months | 1.7% | 79.3% | [5][13] | |
| Phase II | This compound (300 mg bid) | 15.0 months | 13.3% | 100% | [5] |
| This compound (200 mg bid) | 9.4 months | 12.5% | 100% | [5] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways targeted by this compound.
Experimental Workflow for TME Analysis
The following diagram outlines a general experimental workflow for assessing the impact of this compound on the tumor microenvironment in a preclinical setting.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for analyzing the effects of multi-kinase inhibitors like this compound on the TME.
Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify the populations of various immune cells (e.g., T cells, macrophages, MDSCs) within the tumor.
-
Protocol Outline:
-
Tumor Dissociation: Freshly harvested tumors are mechanically minced and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell populations (e.g., CD3, CD4, CD8 for T cells; F4/80, CD11b, CD206 for macrophages; CD11b, Gr-1 for MDSCs).
-
Intracellular Staining (Optional): For intracellular markers (e.g., FoxP3 for regulatory T cells, cytokines like IFN-γ), cells are fixed and permeabilized before incubation with specific antibodies.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the emitted fluorescence is detected.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their percentages and absolute numbers.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To detect and quantify the expression and phosphorylation status of proteins in key signaling pathways.
-
Protocol Outline:
-
Protein Extraction: Cancer cells or tumor tissue are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-p53).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry software.
-
RNA Sequencing for Gene Expression Analysis
-
Objective: To obtain a comprehensive profile of gene expression changes in tumor cells or the TME following this compound treatment.
-
Protocol Outline:
-
RNA Extraction: High-quality total RNA is extracted from cells or tissues.
-
Library Preparation: The RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform.
-
Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline to align reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between this compound-treated and control groups. Pathway analysis can then be performed to identify enriched biological pathways.
-
Future Directions and Unanswered Questions
While our understanding of this compound's impact on the TME is growing, several key areas warrant further investigation:
-
Direct Quantification of TME Components: Rigorous preclinical studies are needed to provide specific quantitative data on the changes in immune cell subsets (CD8+ T cells, Tregs, M1/M2 macrophages, MDSCs) and cancer-associated fibroblasts (CAFs) in response to this compound monotherapy.
-
Cytokine and Chemokine Dynamics: A detailed analysis of the temporal changes in the cytokine and chemokine landscape within the TME following this compound treatment will provide a deeper understanding of its immunomodulatory effects.
-
Mechanisms of Resistance: The role of the TME in mediating both intrinsic and acquired resistance to this compound is a critical area for future research. Understanding how the TME evolves under the selective pressure of this compound will be key to developing effective combination strategies.
-
Combination Therapies: Further preclinical and clinical investigation into the synergistic effects of this compound with immunotherapy (e.g., checkpoint inhibitors) and other targeted agents is crucial to optimize its therapeutic potential. The impact of such combinations on the TME will be a key determinant of their success.
Conclusion
This compound is a promising multi-kinase inhibitor with a multifaceted mechanism of action that extends beyond direct tumor cell killing to the intricate remodeling of the tumor microenvironment. Its potent anti-angiogenic effects, coupled with its potential to modulate immune cell populations and cytokine profiles, underscore its significance in the landscape of cancer therapeutics. This technical guide provides a foundational understanding of this compound's interaction with the TME, based on current evidence. Continued research into the specific quantitative and mechanistic details of these interactions will be paramount in harnessing the full therapeutic potential of this compound and developing more effective combination strategies for the treatment of advanced cancers.
References
- 1. Co-Culture Device for in vitro High Throughput Analysis of Cancer-Associated Fibroblast and Cancer Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound combined with sintilimab for advanced hepatocellular carcinoma: a single arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Investigation into the Use of Surufatinib and this compound as Novel Multi-Kinase Inhibitors Therapeutic Agents in Managing Advanced Differentiated Thyroid Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of this compound plus transarterial chemoembolization and immunotherapy for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound shows potential as first-line treatment of advanced hepatocellular carcinoma | MDedge [mdedge.com]
- 12. This compound versus sorafenib in triple therapy for unresectable hepatocellular carcinoma: a propensity score-matched multicenter analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined radiotherapy and immune checkpoint inhibition for the treatment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Donafenib-Induced Ferroptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donafenib, a multikinase inhibitor and a deuterated derivative of sorafenib, has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma (HCC).[1][2] Emerging evidence has elucidated that a key mechanism underpinning its therapeutic efficacy is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced ferroptosis in cancer cells. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutic strategies.
Core Mechanism of this compound-Induced Ferroptosis
This compound instigates ferroptosis primarily by disrupting the cellular antioxidant defense systems, leading to overwhelming oxidative stress and lipid peroxidation. The central mechanism involves the inhibition of two key proteins: Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[1]
-
Inhibition of System Xc- and Glutathione Depletion: SLC7A11 is a crucial component of the cystine/glutamate antiporter, System Xc-, which imports cystine for the synthesis of glutathione (GSH).[1][4] GSH is a vital antioxidant and a necessary cofactor for GPX4.[1][5] By downregulating the expression of SLC7A11, this compound impedes cystine uptake, leading to a depletion of intracellular GSH.[1]
-
Inactivation of GPX4: GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid peroxides, thereby protecting cells from ferroptosis.[1][6] The reduction in GSH levels caused by this compound indirectly inhibits the activity of GPX4, which relies on GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][5] This inactivation of GPX4 is a critical event that allows for the unchecked accumulation of lipid reactive oxygen species (ROS).[1]
-
Iron-Dependent Lipid Peroxidation: The culmination of GSH depletion and GPX4 inactivation is the massive accumulation of lipid peroxides on cellular membranes, a hallmark of ferroptosis.[5] This process is iron-dependent, as iron facilitates the generation of ROS through the Fenton reaction, which in turn drives lipid peroxidation.[5][7]
Key Signaling Pathways
Several signaling pathways have been identified to be modulated by this compound to induce ferroptosis.
The p53 Signaling Pathway
Recent studies have shown that this compound can activate the p53 signaling pathway in hepatocellular carcinoma.[1][2] The tumor suppressor protein p53 can transcriptionally repress the expression of SLC7A11.[1] By upregulating p53, this compound further suppresses SLC7A11, exacerbating the depletion of GSH and promoting ferroptosis.[1]
This compound activates p53 to induce ferroptosis.
Synergistic Induction with GSK-J4 via HMOX1 Upregulation
This compound has been shown to act synergistically with the histone demethylase inhibitor GSK-J4 to induce ferroptosis in liver cancer.[3][8][9] This combination therapy leads to a significant upregulation of Heme Oxygenase 1 (HMOX1).[3][8] HMOX1 is an enzyme that degrades heme into biliverdin, carbon monoxide, and free ferrous iron (Fe2+).[5] The resulting increase in the intracellular labile iron pool fuels the Fenton reaction, thereby amplifying lipid peroxidation and promoting ferroptosis.[3][8]
Synergistic action of this compound and GSK-J4.
Combination with Alisertib via NF-κB/NRF2 Pathway Inhibition
The combination of this compound with the Aurora-A kinase inhibitor Alisertib has been shown to enhance ferroptosis in HCC by inhibiting the NF-κB signaling pathway.[10][11][12] This co-treatment suppresses the nuclear translocation of p65, a subunit of NF-κB, which in turn downregulates the expression of NRF2 (Nuclear factor erythroid 2-related factor 2).[10][11] NRF2 is a master regulator of the antioxidant response, and its downstream targets include genes involved in glutathione synthesis.[10] By inhibiting the NF-κB/NRF2 axis, this combination therapy further diminishes the cell's antioxidant capacity, sensitizing it to this compound-induced ferroptosis.[10][11][12]
Quantitative Data on this compound-Induced Ferroptosis
The following tables summarize the quantitative effects of this compound on key markers of ferroptosis and cell viability in various cancer cell lines.
Table 1: Effect of this compound on Ferroptosis-Related Protein Expression
| Cell Line | This compound Concentration | Target Protein | Change in Expression | Reference |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | GPX4 | Dose-dependent decrease | [1] |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | SLC7A11 | Dose-dependent decrease | [1] |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | p53 | Dose-dependent increase | [1] |
| HCCLM3 | 10 µM (with Alisertib 2.5 µM) | NRF2 | Significant downregulation | [10][11] |
| HuH-7, HCCLM3 | Not specified | FADS2 | Dose-dependent decrease | [13] |
Table 2: Effect of this compound on Cellular Markers of Ferroptosis and Viability
| Cell Line | This compound Concentration | Parameter | Observation | Reference |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | ROS Accumulation | Dose-dependent increase | [1] |
| HCCLM3 | 10 µM (with Alisertib 2.5 µM) | Intracellular Fe2+ | Accumulation | [10][11] |
| Huh7 | 5 µM (with Alisertib 5 µM) | Intracellular Fe2+ | Accumulation | [10][11] |
| HCCLM3 | 10 µM (with Alisertib 2.5 µM) | GSH Levels | Depletion | [10][11] |
| Huh7 | 5 µM (with Alisertib 5 µM) | GSH Levels | Depletion | [10][11] |
| HCCLM3 | 10 µM (with Alisertib 2.5 µM) | Lipid Peroxides | Elevation | [10][11] |
| Huh7 | 5 µM (with Alisertib 5 µM) | Lipid Peroxides | Elevation | [10][11] |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | Cell Proliferation | Dose-dependent decrease | [1] |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | Cell Migration | Dose-dependent decrease | [1] |
| Hepa1-6, Huh7 | 5 µM, 10 µM, 20 µM | Cell Invasion | Dose-dependent decrease | [1] |
Experimental Protocols
This section details the methodologies for key experiments to assess this compound-induced ferroptosis.
Cell Culture and Treatment
-
Cell Lines: Hepatocellular carcinoma cell lines such as Hepa1-6, Huh7, and HCCLM3 are commonly used.[1][10][11]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are treated with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for specified time periods (e.g., 24, 48, or 72 hours).[1][8] A DMSO-treated group serves as the vehicle control.[1]
Assessment of Ferroptosis
Experimental workflow for assessing ferroptosis.
-
Measurement of Reactive Oxygen Species (ROS):
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After treatment with this compound, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are incubated with DCFH-DA (e.g., 10 µM) at 37°C for 20-30 minutes in the dark.
-
The fluorescence intensity is measured by flow cytometry or a fluorescence microscope.[1] An increase in fluorescence indicates an increase in ROS levels.
-
-
-
Lipid Peroxidation Assay:
-
Principle: The fluorescent probe C11-BODIPY 581/591 is used to detect lipid peroxidation. In its reduced form, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green.
-
Protocol:
-
Cells are treated with this compound as described.
-
Cells are incubated with C11-BODIPY 581/591 (e.g., 2.5 µM) for 30 minutes at 37°C.
-
The shift in fluorescence from red to green is quantified using flow cytometry. An increase in the green to red fluorescence ratio indicates increased lipid peroxidation.[10][11]
-
-
-
Measurement of Intracellular Iron:
-
Principle: Commercial iron assay kits can be used to measure the concentration of intracellular ferrous iron (Fe2+). These assays are often colorimetric.
-
Protocol:
-
-
Glutathione (GSH) Assay:
-
Principle: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of oxidative stress. Commercial kits are available to measure the levels of both GSH and GSSG.
-
Protocol:
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in ferroptosis.
-
Protocol:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GPX4, SLC7A11, p53, NRF2) overnight at 4°C.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.[1][10][11]
-
Conclusion and Future Directions
This compound effectively induces ferroptosis in cancer cells, particularly HCC, by disrupting the cellular antioxidant defense system through the inhibition of SLC7A11 and GPX4. The modulation of key signaling pathways, including the p53 and NF-κB/NRF2 pathways, plays a crucial role in this process. Furthermore, combination therapies, such as with GSK-J4 or Alisertib, can synergistically enhance this compound-induced ferroptosis, offering promising avenues for improving therapeutic outcomes.
Future research should continue to unravel the intricate molecular network governing this compound-induced ferroptosis. Investigating potential resistance mechanisms and identifying predictive biomarkers will be critical for the clinical application of this compound and related ferroptosis-inducing agents. The development of novel combination strategies that exploit the vulnerabilities of cancer cells to ferroptosis holds significant promise for the future of cancer therapy.
References
- 1. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and GSK‐J4 Synergistically Induce Ferroptosis in Liver Cancer by Upregulating HMOX1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting iron metabolism in cancer therapy [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound and GSK-J4 Synergistically Induce Ferroptosis in Liver Cancer by Upregulating HMOX1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cooperative targeting of NF-κB enhances ferroptosis-driven HCC therapy with Alisertib and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cooperative targeting of NF-κB enhances ferroptosis-driven HCC therapy with Alisertib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Donafenib's Activation of the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donafenib, a deuterated analogue of sorafenib, has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma (HCC). Emerging evidence indicates that a key mechanism underpinning its therapeutic efficacy involves the activation of the p53 signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the p53 pathway, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the involved signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a common event in a majority of human cancers, making it a prime target for therapeutic intervention. This compound, a multi-kinase inhibitor, has shown promise in treating advanced HCC, exhibiting superiority over sorafenib in clinical trials.[1][2] A pivotal aspect of this compound's mechanism of action is its ability to induce cellular stress, leading to the activation of the p53 signaling cascade. This guide delineates the current understanding of this process.
The Core Mechanism: this compound-Induced p53 Activation
This compound's engagement with the p53 pathway is primarily initiated through the induction of oxidative stress. The treatment of cancer cells with this compound leads to a significant increase in intracellular reactive oxygen species (ROS).[3][4][5] This elevation in ROS acts as a cellular stress signal, triggering the activation of p53.[5]
Activated p53 then transcriptionally regulates a host of downstream target genes, orchestrating a pro-apoptotic and anti-proliferative response. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. Concurrently, activated p53 can also induce ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the expression of SLC7A11 and GPX4.[5]
The following diagram illustrates the signaling pathway from this compound treatment to the induction of apoptosis and ferroptosis via p53 activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on hepatocellular carcinoma cell lines.
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| Hepa1-6 | 24 hours | 10.9 | [5] |
| Huh7 | 24 hours | 14.2 | [5] |
| Hepa1-6 | 48 hours | 9.1 | [5] |
| Huh7 | 48 hours | 5.0 | [5] |
Table 2: this compound-Induced Apoptosis in HCC Cell Lines
| Cell Line | This compound Conc. (µM) | Percentage of Late-Stage Apoptotic Cells | Reference |
| Hepa1-6 | 0 (Control) | 4.96% | [3] |
| Hepa1-6 | 20 | 13.34% | [3] |
| Huh7 | 0 (Control) | 4.02% | [3] |
| Huh7 | 20 | 8.40% | [3] |
Table 3: Qualitative Changes in p53 Pathway Protein Expression
| Protein | Change with this compound Treatment | Cell Lines | Reference |
| p53 | Upregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
| Bax | Upregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
| Bcl-2 | Downregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
| Caspase-3 | Downregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
| Caspase-8 | Downregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
| SLC7A11 | Downregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
| GPX4 | Downregulated (dose-dependent) | Hepa1-6, Huh7 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and the p53 signaling pathway.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Hepa1-6 (murine hepatocellular carcinoma)
-
Huh7 (human hepatocellular carcinoma)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 5, 10, and 20 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.
Western Blotting for p53 Pathway Proteins
The following workflow outlines the key steps for assessing protein expression changes via Western blotting.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
Primary Antibodies:
-
p53 polyclonal antibody (Proteintech, #10442-1-AP)
-
Bax monoclonal antibody
-
Bcl-2 monoclonal antibody (Proteintech, #68103-1-Ig)
-
Caspase-3 monoclonal antibody (Proteintech, #66470-1-Ig)
-
Caspase-8 monoclonal antibody (Proteintech, #66093-1-Ig)
-
SLC7A11 monoclonal antibody
-
GPX4 monoclonal antibody (Proteintech, #67763-1-Ig)
-
β-actin monoclonal antibody (Proteintech, #66009-1-Ig) as a loading control.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometric analysis of protein bands is performed using ImageJ software, with protein expression levels normalized to the loading control (β-actin).
Reactive Oxygen Species (ROS) Detection
-
Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The culture medium is replaced with serum-free medium containing 10 µM DCFH-DA.
-
Cells are incubated for 20-30 minutes at 37°C in the dark.
-
The DCFH-DA solution is removed, and the cells are washed twice with PBS.
-
Cells are then treated with various concentrations of this compound in complete culture medium.
-
Following treatment, intracellular ROS levels are measured by detecting the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Clinical Significance and Future Directions
Clinical trials have established this compound as a superior first-line treatment for advanced HCC compared to sorafenib, with a significant improvement in overall survival.[1][2] While the preclinical data strongly suggest that the activation of the p53 pathway is a key contributor to this compound's efficacy, clinical studies have not yet stratified patient responses based on their tumor p53 status.
Future research should focus on:
-
Biomarker Studies: Investigating whether the p53 mutation status in HCC patients can serve as a predictive biomarker for this compound response.
-
Combination Therapies: Exploring synergistic effects of this compound with agents that further modulate the p53 pathway or other apoptotic pathways.
-
Expansion to Other Cancers: Evaluating the efficacy of this compound and its impact on the p53 pathway in other solid tumors. While some studies have explored this compound in thyroid cancer, its interaction with p53 in this and other cancers remains an area for further investigation.[6][7]
Conclusion
The activation of the p53 signaling pathway is a cornerstone of this compound's antitumor mechanism in hepatocellular carcinoma. By inducing ROS and subsequently triggering a p53-mediated apoptotic and ferroptotic response, this compound effectively inhibits cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this promising therapeutic agent. A deeper understanding of the intricate interplay between this compound and the p53 pathway will be instrumental in optimizing its clinical application and developing novel cancer therapies.
References
- 1. The Role of p53 Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 in colorectal cancer: from a master player to a privileged therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitor-Based Therapies for Thyroid Cancer—An Update [mdpi.com]
- 7. This compound in Progressive Locally Advanced or Metastatic Radioactive Iodine-Refractory Differentiated Thyroid Cancer: Results of a Randomized, Multicenter Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Donafenib's Anti-Angiogenic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donafenib, a deuterated derivative of sorafenib, is a multi-kinase inhibitor demonstrating significant anti-angiogenic properties, contributing to its efficacy as an anti-cancer agent. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data related to the anti-angiogenic effects of this compound. Detailed experimental protocols for key assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to support further research and development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis.[1] Tumors stimulate angiogenesis to secure a dedicated blood supply, providing essential nutrients and oxygen for their continued expansion.[1] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This compound is an oral small-molecule multi-kinase inhibitor that has shown promise in this area.[2][3] By targeting key signaling pathways involved in angiogenesis, this compound effectively disrupts the tumor vasculature, leading to reduced tumor growth and progression.[4][5] This guide will explore the molecular mechanisms, experimental evidence, and methodologies for evaluating the anti-angiogenic properties of this compound.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) and downstream signaling cascades integral to endothelial cell proliferation, migration, and survival.[1][6] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Raf/MEK/ERK signaling pathway.[2][3][5]
Inhibition of VEGFR Signaling
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis.[1] this compound targets and inhibits the kinase activity of VEGFRs, particularly VEGFR-2 and VEGFR-3.[7] This inhibition blocks the downstream signaling cascade, preventing endothelial cell activation, proliferation, and migration, ultimately leading to a reduction in the formation of new tumor blood vessels.[1]
Inhibition of PDGFR Signaling
Platelet-Derived Growth Factor (PDGF) signaling plays a vital role in the recruitment and stabilization of pericytes, which are essential for the structural integrity of blood vessels.[6] this compound's inhibition of PDGFR disrupts this interaction, leading to unstable and leaky tumor vasculature, further impairing tumor growth.[6]
Inhibition of the Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is a critical intracellular signaling cascade that relays signals from various growth factor receptors, including VEGFR and PDGFR, to the nucleus to regulate gene expression involved in cell proliferation and survival.[1][2] this compound's inhibition of Raf kinases, including Raf-1 and B-Raf, directly blocks this pathway in endothelial cells, contributing to its anti-proliferative and pro-apoptotic effects on the tumor vasculature.[7]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its parent compound, Sorafenib, against key kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib (IC50)
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[7] |
| B-Raf | 22[7] |
| VEGFR-2 (murine) | 15[7] |
| VEGFR-3 (murine) | 20[7] |
| PDGFR-β | 57 |
Note: As this compound is a deuterated derivative of Sorafenib, these values provide a strong indication of its expected inhibitory profile.
Table 2: In Vitro Anti-proliferative Activity of this compound (IC50)
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| Hepa1-6 (Hepatocellular Carcinoma) | 10.9 | 9.1 |
| Huh7 (Hepatocellular Carcinoma) | 14.2 | 5.0 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound-Loaded Callispheres Beads in a Rabbit VX2 Liver Tumor Model
| Parameter | This compound-Loaded Beads Group | Control Group |
| Tumor Growth Rate | Smallest among all groups | - |
| Tumor Necrosis Rate | 96.10 ± 3.15% | 35.93 ± 12.71% |
| Microvessel Density (MVD) | Lower than control | - |
| VEGF Expression | Reduced | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.
Kinase Inhibition Assays
These assays are crucial for determining the direct inhibitory effect of this compound on its target kinases.
-
VEGFR-2 Kinase Assay:
-
Principle: Measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The inhibition of this phosphorylation by this compound is quantified.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the VEGFR-2 kinase activity.[8][9]
-
-
-
PDGFR-β Kinase Assay:
-
Principle: Similar to the VEGFR-2 assay, this protocol measures the inhibition of PDGFR-β kinase activity by this compound.
-
Protocol:
-
Follow the same general procedure as the VEGFR-2 kinase assay, substituting recombinant human PDGFR-β for VEGFR-2.
-
-
-
Raf Kinase Assay:
-
Principle: This assay determines the ability of this compound to inhibit the kinase activity of Raf isoforms (e.g., c-Raf, B-Raf).
-
Protocol:
-
Use a reaction mixture containing the specific recombinant Raf kinase, its substrate MEK1, and assay buffer.
-
Add different concentrations of this compound or a control.
-
Start the reaction with the addition of ATP.
-
After incubation, quantify the phosphorylation of MEK1 using methods such as ELISA or Western blotting with a phospho-specific antibody.[10]
-
-
In Vitro Angiogenesis Assays
These cell-based assays model different stages of the angiogenic process.
-
HUVEC Proliferation Assay:
-
Principle: Measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.
-
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.
-
Determine the IC50 value for the inhibition of HUVEC proliferation.
-
-
-
HUVEC Tube Formation Assay:
-
Principle: Evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs when cultured on a basement membrane matrix.
-
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.
-
Seed HUVECs onto the matrix in the presence of various concentrations of this compound or a control.
-
Incubate for a period sufficient for tube formation to occur in the control wells (typically 4-18 hours).
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[11][12][13]
-
-
In Vivo Angiogenesis Models
Animal models are essential for evaluating the anti-angiogenic efficacy of this compound in a physiological context.
-
Tumor Xenograft Model:
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth and tumor-associated angiogenesis is assessed.
-
Protocol:
-
Implant human cancer cells (e.g., hepatocellular carcinoma cells) subcutaneously into nude mice.
-
Once tumors are established, randomize the mice into treatment groups (this compound or vehicle control).
-
Administer this compound orally at a predetermined dose and schedule.
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, excise the tumors and analyze them for microvessel density (MVD) by immunohistochemical staining for endothelial cell markers such as CD31.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the workflows of the described experimental protocols.
Caption: this compound's multi-targeted inhibition of key angiogenic signaling pathways.
Caption: Experimental workflow for the HUVEC tube formation assay.
Caption: Workflow for an in vivo tumor xenograft model to assess anti-angiogenic efficacy.
Conclusion
This compound demonstrates potent anti-angiogenic properties through the simultaneous inhibition of multiple key signaling pathways, including VEGFR, PDGFR, and Raf/MEK/ERK. This multi-targeted approach effectively disrupts tumor neovascularization, contributing significantly to its overall anti-tumor efficacy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound and other anti-angiogenic therapies. Further investigation into the nuanced effects of this compound on the tumor microenvironment will continue to refine its clinical application and enhance its therapeutic potential.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Loaded Callispheres Beads Embolization in a VX2 Liver Tumor: Investigating Efficacy, Safety, and Improvement of Tumor Angiogenesis After Embolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound Tosylate used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Donafenib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donafenib is an orally available multikinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis.[1] As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile.[2] this compound effectively inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets various receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), thereby suppressing tumor angiogenesis.[1][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay, a fundamental technique in pre-clinical drug evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of multiple kinases. By targeting the RAF kinases (BRAF and CRAF), it blocks the downstream signaling of the RAF/MEK/ERK pathway, which is often deregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][6] Simultaneously, its inhibition of VEGFR and PDGFR disrupts the formation of new blood vessels (angiogenesis), a process essential for supplying nutrients to growing tumors.[4]
Signaling Pathway Diagrams
Caption: this compound's dual-inhibitory mechanism on key signaling pathways.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Hepa1-6 | Hepatocellular Carcinoma | 24 | 10.9 | [7] |
| Hepa1-6 | Hepatocellular Carcinoma | 48 | 9.1 | [7] |
| Huh7 | Hepatocellular Carcinoma | 24 | 14.2 | [7] |
| Huh7 | Hepatocellular Carcinoma | 48 | 5.0 | [7] |
| TFK-1 | Cholangiocarcinoma | Not Specified | Tested at 2, 5, 10 µM | [8] |
Experimental Protocols
In Vitro Cell Viability Assay using MTT
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HepG2, Huh7, Hepa1-6)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the this compound MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM is a good starting point based on the known IC50 values of similar compounds).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., sigmoidal dose-response curve).
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 5. arizona-mall.com [arizona-mall.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound inhibiting proliferation, migration and invasion and promoting apoptosis of cholangiocarcinoma TFK-1 cells [tjyybjb.ac.cn]
Application Notes and Protocols for Donafen-ib Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donafenib is an orally available multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][2][3] As a deuterated derivative of sorafenib, this compound exhibits enhanced molecular stability and an improved pharmacokinetic profile.[4][5] Its mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), as well as downstream signaling cascades like the RAF/MEK/ERK pathway.[1][2][3] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy and mechanism of action of novel anti-cancer agents like this compound.
This document provides a detailed protocol for establishing and utilizing a human hepatocellular carcinoma (HCC) xenograft model to assess the anti-tumor activity of this compound. The protocols outlined below cover cell culture, animal handling, tumor implantation, drug administration, and various endpoint analyses.
Signaling Pathway of this compound
Experimental Workflow
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Huh-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 16) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 850 ± 120 | - |
| This compound | 5 | Intraperitoneal | 550 ± 95 | 35.3 |
| This compound | 10 | Intraperitoneal | 420 ± 80 | 50.6 |
| This compound | 20 | Intraperitoneal | 350 ± 70 | 58.8 |
Note: The data presented in this table is representative and compiled from findings in similar preclinical studies.[6][7] Actual results may vary based on specific experimental conditions.
Table 2: Summary of Key Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound Tosylate | Selleck Chemicals | S8536 |
| Huh-7 cell line | ATCC | PTA-10243 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Matrigel® Matrix | Corning | 354234 |
| BALB/c nude mice (female, 4-6 weeks) | The Jackson Laboratory | 002019 |
| Anti-p-ERK1/2 (Thr202/Tyr204) antibody | Cell Signaling Technology | 4370 |
| Anti-VEGFR2 antibody | Abcam | ab2349 |
| Anti-Ki-67 antibody | Abcam | ab15580 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 |
Experimental Protocols
Cell Culture and Maintenance of Huh-7 Cells
This protocol is adapted from standard cell culture guidelines for Huh-7 cells.
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of Huh-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Seed the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge as described above. Resuspend the cell pellet and re-seed into new flasks at a 1:3 to 1:5 split ratio.
Preparation of Cells for Implantation
This protocol is based on standard procedures for preparing cells for subcutaneous injection.[8][9]
-
Cell Harvesting: Use Huh-7 cells in their logarithmic growth phase. Trypsinize the cells as described in the subculturing protocol.
-
Cell Counting: After neutralization and centrifugation, resuspend the cell pellet in 10 mL of sterile PBS. Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion. Cell viability should be >95%.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection.
Subcutaneous Xenograft Model Establishment
This protocol follows established guidelines for subcutaneous tumor implantation in nude mice.[6][10][11]
-
Animal Model: Use female BALB/c nude mice, 4-6 weeks of age. Allow the mice to acclimatize for at least one week before any procedures.
-
Anesthesia: Anesthetize the mice using isoflurane or another approved anesthetic agent.
-
Injection Site Preparation: Shave the right flank of the anesthetized mouse and sterilize the skin with 70% ethanol.
-
Subcutaneous Injection: Gently pinch the skin on the flank to create a tent. Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ Huh-7 cells) subcutaneously. Slowly withdraw the needle to prevent leakage.
-
Post-Injection Monitoring: Return the mice to their cages and monitor them for any adverse reactions.
Tumor Growth Monitoring and Treatment Initiation
This protocol is based on standard practices for in vivo efficacy studies.[12][13]
-
Tumor Measurement: Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[12]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Preparation and Administration:
-
Vehicle Preparation: A common vehicle for intraperitoneal administration of similar compounds is 20% DMSO in saline.[14]
-
This compound Solution: Dissolve this compound tosylate in the vehicle to the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Administration: Administer the prepared this compound solution or vehicle control to the respective groups via intraperitoneal injection daily or as determined by the study design.[6]
-
Endpoint Analysis
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach the maximum allowed size), euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and record the final tumor weight.
-
Divide each tumor into sections for different analyses:
-
Fix one section in 10% neutral buffered formalin for 24-48 hours for histopathological analysis (H&E staining) and immunohistochemistry (IHC).
-
Snap-freeze another section in liquid nitrogen and store at -80°C for protein extraction (Western blot) and RNA analysis.
-
This is a general protocol for IHC on paraffin-embedded xenograft tissues.[15][16][17]
-
Tissue Processing and Sectioning: Dehydrate the formalin-fixed tissues, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with primary antibodies against Ki-67 (proliferation marker), VEGFR2 (angiogenesis marker), or p-ERK (downstream signaling marker) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by detection with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the staining intensity and the percentage of positive cells using image analysis software.
This protocol outlines the general steps for protein analysis from xenograft tumor lysates.[4]
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, VEGFR2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][10]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.
Conclusion
This document provides a comprehensive set of protocols for conducting a this compound xenograft study in a hepatocellular carcinoma model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to evaluate the in vivo efficacy and mechanism of action of this compound, thereby facilitating its preclinical development. Careful planning and execution of each experimental step are critical for the successful outcome of the study.
References
- 1. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]
- 2. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 3. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
Determining the Potency of Donafenib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donafenib, a novel multikinase inhibitor, has demonstrated significant therapeutic potential in the treatment of various cancers, most notably hepatocellular carcinoma. A critical parameter for characterizing its anti-proliferative activity is the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in different cancer cell lines. This document provides detailed application notes on the in vitro efficacy of this compound and comprehensive protocols for determining its IC50 values. Standardized methodologies, including the MTT and SRB assays, are outlined to ensure reproducibility and accuracy in research and drug development settings. Furthermore, this document illustrates the key signaling pathway targeted by this compound to provide a deeper understanding of its mechanism of action.
Introduction to this compound
This compound is an orally administered small molecule inhibitor that targets several key kinases involved in tumor cell proliferation and angiogenesis. It is a deuterated derivative of sorafenib, a modification that enhances its pharmacokinetic profile. This compound primarily exerts its anti-tumor effects by inhibiting the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth. By blocking Raf kinases, this compound disrupts downstream signaling, thereby inhibiting cancer cell proliferation and survival. Additionally, it targets receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), contributing to its anti-angiogenic properties.
In Vitro Efficacy of this compound: IC50 Values
The in vitro potency of this compound has been evaluated across various cancer cell lines, with a particular focus on hepatocellular carcinoma (HCC). The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below.
| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | Hepa1-6 | 24 hours | 10.9 | |
| 48 hours | 9.1 | |||
| Huh7 | 24 hours | 14.2 | ||
| 48 hours | 5.0 |
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is crucial for assessing the anti-proliferative activity of this compound. The following are detailed protocols for two common colorimetric assays: the MTT assay and the SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability based on the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenase enzymes can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins, providing a measure of total protein mass.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold (10%)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1%)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Section 3.1, Step 1).
-
-
Drug Treatment:
-
Follow the same procedure as for the MTT assay (Section 3.1, Step 2).
-
-
Cell Fixation:
-
After drug incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Washing and Staining:
-
Remove the TCA solution and wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same procedure as for the MTT assay (Section 3.1, Step 5).
-
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound using a cell-based assay.
Caption: Experimental workflow for this compound IC50 determination.
This compound's Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
This compound functions as a multikinase inhibitor, with a primary mechanism of action involving the inhibition of the RAF/MEK/ERK signaling pathway.
Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.
Conclusion
These application notes and protocols provide a framework for the accurate and reproducible determination of this compound's IC50 values in various cancer cell lines. Adherence to these standardized methods will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of this compound's anti-cancer activity. The provided diagrams offer a clear visualization of the experimental process and the drug's mechanism of action, serving as valuable tools for researchers in the field of oncology drug discovery and development.
Application Notes and Protocols for Donafenib-Induced Apoptosis Assessment using Annexin V-PI Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing Donafenib-induced apoptosis using Annexin V-PI staining and flow cytometry. This compound, a multi-kinase inhibitor, has demonstrated efficacy in promoting apoptosis in various cancer cell lines.
Introduction
This compound is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases.[1][2] By inhibiting these pathways, this compound disrupts tumor cell proliferation, survival, and angiogenesis.[1][2] Recent studies have highlighted its role in inducing programmed cell death, or apoptosis, through various signaling cascades. In hepatocellular carcinoma (HCC), this compound has been shown to activate the p53 signaling pathway, leading to enhanced apoptosis.[3][4][5] Another mechanism identified in cholangiocarcinoma involves the inhibition of the Wnt/β-catenin signaling pathway.[6]
The Annexin V-PI apoptosis assay is a robust method for quantifying the extent of apoptosis induced by a compound. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live or early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter and stain the nucleus.[7] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on apoptosis in different cancer cell lines as determined by Annexin V-PI staining.
Table 1: Effect of this compound on Apoptosis in Hepatocellular Carcinoma Cells [4]
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Late-Stage Apoptotic Cells | Fold Increase |
| Hepa1-6 | 0 (Control) | Not Specified | 4.96% | - |
| Hepa1-6 | 20 | Not Specified | 13.34% | ~2.7 |
| Huh7 | 0 (Control) | Not Specified | 4.02% | - |
| Huh7 | 20 | Not Specified | 8.40% | ~2.1 |
Table 2: Qualitative Effect of this compound on Apoptosis in Cholangiocarcinoma Cells [6]
| Cell Line | This compound Concentration (µmol/L) | Observation |
| TFK-1 | 2, 5, 10 | The apoptosis rate of TFK-1 cells increased with the increase of this compound concentration. |
Experimental Protocols
This section provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V-PI staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., Hepa1-6, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell lines in complete medium until they reach approximately 80% confluency.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) and the vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the culture medium (containing floating cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V-PI Staining: [8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V-PI apoptosis assay.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. What is this compound Tosylate used for? [synapse.patsnap.com]
- 3. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of this compound inhibiting proliferation, migration and invasion and promoting apoptosis of cholangiocarcinoma TFK-1 cells [tjyybjb.ac.cn]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Donafenib Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in cell proliferation, survival, and angiogenesis. As a deuterated form of Sorafenib, it exhibits a similar mechanism of action by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases.[1] The inhibition of the RAF/MEK/ERK signaling pathway, a critical regulator of cell cycle progression, suggests that this compound may exert its antitumor effects in part by inducing cell cycle arrest. Furthermore, this compound has been shown to activate the p53 signaling pathway, a key tumor suppressor that can initiate cell cycle arrest or apoptosis in response to cellular stress. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining and summarizes the expected quantitative outcomes based on the mechanism of action of similar multi-kinase inhibitors.
Mechanism of Action: this compound and the Cell Cycle
This compound's primary molecular targets are central to the regulation of the cell cycle.
-
RAF/MEK/ERK Pathway Inhibition: The RAF/MEK/ERK cascade is a critical signaling pathway that promotes cell proliferation by driving the transition from the G1 to the S phase of the cell cycle. By inhibiting RAF kinases, this compound disrupts this pathway, which can lead to a decrease in the expression of key G1-phase proteins like cyclin D1, resulting in G1 cell cycle arrest.
-
p53 Pathway Activation: The p53 tumor suppressor protein plays a crucial role in preventing the proliferation of cells with damaged DNA. Activation of p53 can lead to the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21, which can bind to and inhibit cyclin-CDK complexes, thereby halting the cell cycle, primarily at the G1/S and G2/M checkpoints.
Based on these mechanisms, it is hypothesized that this compound treatment will lead to an accumulation of cells in the G0/G1 phase of the cell cycle.
Quantitative Data Summary
The following table summarizes representative data on the effect of a multi-kinase inhibitor (Sorafenib, a compound structurally and mechanistically similar to this compound) on the cell cycle distribution of HepG2 human hepatocellular carcinoma cells after 48 hours of treatment.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Sorafenib (10 µM) | 72.4 ± 3.1 | 15.3 ± 2.2 | 12.3 ± 1.5 |
Data is representative and compiled from studies on Sorafenib, the non-deuterated analogue of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human hepatocellular carcinoma cell lines such as HepG2 or Huh7 are suitable for this protocol.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Treat the cells for a specified period, typically 24 to 48 hours. A vehicle control (DMSO) should be included in all experiments.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content in fixed cells to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Add 2 mL of complete culture medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound's effect on cell cycle signaling pathways.
Caption: Experimental workflow for this compound cell cycle analysis.
References
Application Notes and Protocols for Donafenib Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, proliferation, and angiogenesis. As a deuterated derivative of sorafenib, it exhibits a potentially improved pharmacokinetic profile.[1][2] Key targets of this compound include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and RAF kinases within the RAF/MEK/ERK signaling pathway.[3] By inhibiting these pathways, this compound exerts potent anti-proliferative and anti-angiogenic effects.[3] Recent studies have also revealed that this compound can activate the p53 signaling pathway, leading to enhanced apoptosis and induction of ferroptosis, a form of iron-dependent programmed cell death.[4]
The rationale for using this compound in combination therapy stems from the need to overcome intrinsic and acquired resistance to monotherapy and to enhance anti-tumor efficacy.[4] Combining this compound with other agents, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), can create a synergistic effect.[3][5] this compound's anti-angiogenic properties can normalize the tumor vasculature, which may improve the infiltration and function of cytotoxic T-cells, thereby rendering the tumor microenvironment more susceptible to immunotherapy.[5][6] This document provides detailed experimental designs and protocols for investigating this compound combination therapies in a preclinical setting.
Signaling Pathways and Mechanisms of Action
This compound's multi-targeted nature allows it to disrupt several critical cancer-promoting pathways simultaneously. When combined with an immune checkpoint inhibitor like an anti-PD-1 antibody, a synergistic anti-tumor response is anticipated.
-
This compound's Action:
-
Inhibition of Angiogenesis: By blocking VEGFR and PDGFR, this compound inhibits the formation of new blood vessels, restricting the tumor's supply of oxygen and nutrients.[3]
-
Inhibition of Cell Proliferation: It targets the RAF/MEK/ERK pathway, a central signaling cascade that promotes cell division and survival.[3]
-
Induction of Apoptosis and Ferroptosis: this compound has been shown to activate the tumor suppressor p53 pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.[4] This activation also contributes to ferroptosis.[4]
-
-
Combination Synergy (e.g., with anti-PD-1):
-
Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on the anti-tumor immune response.
-
The anti-angiogenic effect of this compound can alleviate hypoxia in the tumor microenvironment. This "vascular normalization" is thought to enhance the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor, making it more responsive to PD-1 blockade.[5]
-
References
- 1. This compound combined with anti-PD-1 antibodies plus transarterial therapy for initially unresectable hepatocellular carcinoma. - ASCO [asco.org]
- 2. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous blockade of programmed death 1 and vascular endothelial growth factor receptor 2 (VEGFR2) induces synergistic anti-tumour effect in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the main signaling pathways involved in the combined therapy of hepatocellular carcinoma using Sorafenib and NK cells in xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
Donafenib In Vivo Efficacy Studies: Application Notes and Protocols for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of donafenib, a multi-kinase inhibitor, in various animal models of cancer. This document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows to support the design and execution of preclinical studies.
Introduction
This compound is an oral small-molecule multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1] As a deuterated derivative of sorafenib, this compound exhibits a more stable metabolic profile, leading to a longer duration of action.[2] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases.[1][3] By inhibiting these pathways, this compound can suppress tumor cell proliferation and angiogenesis.[2] Preclinical and clinical studies have demonstrated its potential in treating various cancers, including hepatocellular carcinoma (HCC), thyroid cancer, and colorectal cancer.[2][4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by targeting multiple critical signaling cascades. A primary mechanism is the inhibition of the RAF/MEK/ERK pathway, which is frequently hyperactivated in cancer and plays a central role in cell division and survival.[3] Additionally, this compound targets receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Recent studies have also indicated that this compound can activate the p53 signaling pathway, a critical tumor suppressor pathway, leading to the induction of ferroptosis and apoptosis in cancer cells.[4][6]
In Vivo Efficacy Data
Hepatocellular Carcinoma (HCC)
This compound has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma. In vivo studies using xenograft models have shown a dose-dependent reduction in tumor volume.[4]
| Cancer Type | Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |
| Hepatocellular Carcinoma | Nude Mouse Xenograft | Huh7 | This compound | 5, 10, 20 µM/L (intraperitoneal) | Dose-dependent reduction in tumor volume and weight. | [4] |
Note: Specific quantitative data on tumor growth inhibition percentage and survival benefit from this preclinical study are not available in the cited literature. However, clinical trials have shown that this compound significantly prolongs the median overall survival of patients with advanced liver cancer compared to sorafenib (12.1 months vs. 10.3 months).[4]
Thyroid Cancer
While specific preclinical in vivo efficacy data for this compound in thyroid cancer models is limited in the public domain, clinical studies have indicated its potential.[7] As a reference, studies on sorafenib, a structurally similar multi-kinase inhibitor, have shown efficacy in orthotopic anaplastic thyroid carcinoma xenograft models.[8]
| Cancer Type | Animal Model (Reference) | Cell Line (Reference) | Treatment (Reference) | Dosage (Reference) | Outcome (Reference) | Reference |
| Anaplastic Thyroid Carcinoma | Nude Mouse Orthotopic Xenograft | N/A | Sorafenib | 40 or 80 mg/kg daily (p.o.) | Reduced tumor growth and improved survival. | [8] |
Note: The data presented for thyroid cancer is based on studies with sorafenib and should be considered as a reference for designing preclinical studies with this compound.
Colorectal Cancer
Experimental Protocols
Hepatocellular Carcinoma Xenograft Model
This protocol is based on the methodology described in a study investigating this compound's effect on HCC.[4]
1. Cell Culture:
-
Culture human hepatocellular carcinoma Huh7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use immunodeficient nude mice (e.g., BALB/c nude).
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Inoculation:
-
Harvest Huh7 cells and resuspend in a suitable medium (e.g., serum-free medium with Matrigel).
-
Subcutaneously inject approximately 5 million cells into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 3 days.
-
Calculate tumor volume using the formula: Volume = 1/2 × (length × width²).
5. Treatment:
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups.
-
Administer this compound intraperitoneally at the desired concentrations (e.g., 5, 10, and 20 µM/L). The control group should receive a vehicle control.
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis on tumor tissues to assess markers of proliferation, apoptosis, and angiogenesis.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 4. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment for hepatocellular carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altogenlabs.com [altogenlabs.com]
- 10. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Donafenib solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered when using Donafenib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
This compound is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including those mediated by Raf kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4][5] It is a deuterated form of Sorafenib, which enhances its molecular stability and may improve its pharmacokinetic profile.[4][5][6][7] Like many small molecule kinase inhibitors, this compound is hydrophobic and has low aqueous solubility, which can lead to precipitation when it is introduced into aqueous cell culture media. This precipitation can significantly lower the effective concentration of the drug in your experiment, leading to inaccurate and irreproducible results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[6][8][9] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[9]
Q3: My this compound precipitates when I add it to my cell culture media. What are the common causes and solutions?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. The primary cause is the sharp decrease in the concentration of the organic solvent (DMSO) when the stock solution is diluted into the aqueous culture medium.[10]
Common Causes:
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Low Temperature: Adding a cold stock solution to the media or using cold media can decrease solubility and promote precipitation.[8]
-
Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations of this compound, causing it to crash out of solution.
-
High DMSO Stock Concentration: Using an overly concentrated DMSO stock requires a very small volume to be added to the media, which can be difficult to disperse quickly and evenly.
Solutions:
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[8]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution. First, create an intermediate dilution of the DMSO stock in more DMSO or in a serum-free medium before the final dilution into the complete cell culture medium.[8]
-
Vortexing/Swirling: Add the this compound stock solution to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and even distribution.[11]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically <0.5%) to avoid solvent-induced cell toxicity, but high enough to maintain solubility.[11][12] A final concentration of 0.1% DMSO is common in cell-based assays.[9]
Q4: What is the maximum recommended concentration of DMSO in cell culture?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[11][12] It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[12]
Q5: Are there any alternative solvents to DMSO for this compound?
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound stock to media.
| Possible Cause | Troubleshooting Step |
| "Salting Out" Effect | The rapid change from a high DMSO concentration to an aqueous environment is causing the compound to precipitate. |
| 1. Pre-warm the media to 37°C before adding the drug.[8] | |
| 2. Perform a serial dilution: Dilute the high-concentration DMSO stock into a small volume of serum-free media first. Mix well. Then, add this intermediate dilution to your final volume of complete media. | |
| 3. Increase the final DMSO concentration slightly, ensuring it remains within the non-toxic range for your cells (e.g., from 0.1% to 0.25%). Remember to adjust your vehicle control accordingly. | |
| Temperature Shock | The stock solution or media was too cold. |
| 1. Ensure both the this compound stock solution (brought to room temperature) and the cell culture media are at 37°C before mixing.[8] | |
| High Target Concentration | The desired final concentration of this compound is above its solubility limit in the final media composition. |
| 1. Re-evaluate the required concentration for your experiment. Check literature for typical working concentrations used in similar cell lines. For example, studies have used concentrations ranging from 5 µM to 20 µM.[6] | |
| 2. If a high concentration is necessary, you may need to explore the use of solubilizing agents or co-solvents, though this will require extensive validation. |
Problem: Media becomes cloudy after a period of incubation (e.g., hours to overnight).
| Possible Cause | Troubleshooting Step |
| Slow Precipitation | The compound is slowly coming out of solution over time at 37°C in the incubator. |
| 1. Visually inspect your plates or flasks under a microscope before and after incubation to confirm the presence of crystalline precipitate versus bacterial contamination. | |
| 2. Lower the final working concentration of this compound in your experiment. | |
| Interaction with Media Components | Components in the serum or media (e.g., proteins, salts) may be causing the compound to precipitate over time.[11] |
| 1. Try preparing the this compound working solution in a simpler buffered solution like PBS at the same concentration to see if precipitation still occurs. This can help identify if complex media components are the issue.[11] | |
| 2. Consider reducing the serum percentage in your media if your experimental design allows. |
Quantitative Data: this compound Solubility
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 90 - 94 mg/mL | 192.4 - 200.92 mM | Sonication is recommended. Use fresh DMSO as it can absorb moisture, which reduces solubility.[8][9] |
| Ethanol | 6 mg/mL | ~12.8 mM | - |
| Water | Insoluble | Insoluble | - |
| Methanol | Soluble (exact value not specified) | - | - |
Data compiled from multiple sources.[8][9][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~467.84 g/mol )
-
Sterile, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.68 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 467.84 g/mol = 0.00468 g = 4.68 mg
-
-
Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for several minutes. If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[8]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[12] A stock solution in DMSO is typically stable for at least one month at -20°C.[9]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes
Procedure (1000x Dilution):
-
Pre-warm Media: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath.
-
Calculate Volume: To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Calculation: V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution: Pipette 10 mL of the pre-warmed complete media into a sterile conical tube.
-
Add Drug: While gently swirling or vortexing the media, add the 10 µL of the 10 mM this compound stock solution directly into the media. Ensure the pipette tip is submerged to aid in rapid dispersion.
-
Mix Thoroughly: Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Use Immediately: Add the freshly prepared working solution to your cell cultures without delay.
Visualizations
Caption: this compound inhibits VEGFR, PDGFR, and the RAF/MEK/ERK pathway.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. What is this compound Tosylate used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | VEGFR | Raf | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. This compound | 1130115-44-4 [amp.chemicalbook.com]
- 14. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Donafenib Precipitation In Vitro
Welcome to the technical support center for Donafenib. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in-vitro experiments, with a specific focus on preventing and troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound is an oral multi-kinase inhibitor, a deuterated derivative of sorafenib, that targets key signaling pathways involved in tumor cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.[1][2] For in-vitro use, this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol, but only slightly soluble in water.[3]
Q2: I observed a precipitate after diluting my this compound stock solution into my cell culture medium. What is the likely cause?
Precipitation of hydrophobic compounds like this compound upon dilution in aqueous-based cell culture media is a common issue.[4] The primary cause is often "solvent shock," where the rapid change from a high-concentration organic solvent (like DMSO) to the aqueous medium causes the compound to crash out of solution.[5] Other contributing factors can include the final concentration of this compound being above its aqueous solubility limit, the temperature of the medium, and interactions with media components like salts and proteins.[6]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, consider the following strategies:
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform a stepwise dilution. First, create an intermediate dilution by adding the stock solution to a small volume of pre-warmed, serum-free medium. Then, add this intermediate dilution to the final volume of your complete medium.[4]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%, as higher concentrations can be toxic to cells and contribute to precipitation.[4][5]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding your this compound solution.[5]
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling or agitating the medium to ensure rapid and even dispersion.[5]
Q4: What are the consequences of this compound precipitation in my experiments?
Compound precipitation can lead to several critical issues that can invalidate your experimental results:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be significantly lower than your intended concentration, leading to unreliable data.[4]
-
Cellular Toxicity: The precipitate particles themselves can have cytotoxic effects on cells that are independent of this compound's pharmacological activity.[4]
-
Assay Interference: Precipitates can interfere with imaging-based assays and other detection methods.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can estimate the maximum soluble concentration by preparing serial dilutions of your this compound stock solution in your complete cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C for a few hours) and then visually inspect for any signs of precipitation, such as cloudiness or crystals. Examining the solutions under a microscope can provide a more sensitive assessment. The highest concentration that remains clear is your approximate maximum soluble concentration.
Data Presentation
The following tables summarize key quantitative data for this compound and its close analog, Sorafenib.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 90 mg/mL (~192.4 mM) | Sonication is recommended to aid dissolution.[7] |
| Sorafenib | DMSO | ≥ 45 mg/mL (~96.81 mM)[8] | Another source indicates solubility at 200 mg/mL.[9] |
| Dimethyl formamide | ~20 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | For aqueous buffers, dissolve in DMSO first.[10] | |
| Ethanol | Poorly soluble | [9] | |
| Water | ~10-20 µM (Maximum) | [9] |
Table 2: In-Vitro Inhibitory Activity (IC₅₀ Values) of Sorafenib
This compound is a derivative of Sorafenib and is expected to have a similar kinase inhibitory profile.
| Kinase Target | Pathway | IC₅₀ (nM) |
| Raf-1 | RAF/MEK/ERK | 6[9][11] |
| B-Raf | RAF/MEK/ERK | 22[9][11] |
| B-Raf (V600E) | RAF/MEK/ERK | 38[12] |
| VEGFR-2 | Receptor Tyrosine Kinase | 90[9][11] |
| VEGFR-3 | Receptor Tyrosine Kinase | 20[7] |
| PDGFR-β | Receptor Tyrosine Kinase | 57[12] |
| c-Kit | Receptor Tyrosine Kinase | 68[9][11] |
| FLT3 | Receptor Tyrosine Kinase | 58[12] |
| RET | Receptor Tyrosine Kinase | 43[12] |
| FGFR-1 | Receptor Tyrosine Kinase | 580[9][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro assays.
Materials:
-
This compound powder (Molecular Weight: ~464.8 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Calculate the mass of this compound powder required to prepare your desired volume of a 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.648 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath or sonicate for short intervals until the solution is clear.[4]
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: General Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. Remember to use the stepwise dilution method described in the FAQs to avoid precipitation. Typical final concentrations might range from 0.1 µM to 20 µM.[13] Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: General Protocol for an In-Vitro Kinase Assay
Objective: To measure the inhibitory activity of this compound against a specific kinase (e.g., Raf-1, VEGFR-2).
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (may be radiolabeled, e.g., [γ-³³P]ATP)
-
10 mM this compound stock solution in DMSO
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay system)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Kinase Addition: Add the recombinant kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).[16]
-
Reaction Termination: Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).[12]
-
Detection: Add the detection reagent and incubate as required for signal development.[16]
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. arizona-mall.com [arizona-mall.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | VEGFR | Raf | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbs.com [ijbs.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Mitigating Donafenib Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Donafenib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, sold under the brand name Zepsun, is an orally available multikinase inhibitor used in cancer treatment.[1] It is a deuterated derivative of sorafenib, which gives it an improved pharmacokinetic profile.[1][2] this compound's primary mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis.[3][4] Its principal targets include:
-
Raf kinases (B-RAF and c-Raf): Key components of the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[3][4][5][6]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in angiogenesis and other aspects of tumor biology.[3][4]
-
Fibroblast Growth Factor Receptors (FGFRs): Also play a role in angiogenesis and tumor cell proliferation.[3]
Q2: What are the known off-target effects of this compound observed in clinical settings?
Clinical trials have identified several common adverse events associated with this compound, which can be indicative of its off-target activities. Understanding these can help researchers anticipate and troubleshoot potential experimental artifacts. The most frequently reported adverse events include:
Q3: How can I minimize off-target effects of this compound in my experiments?
Several strategies can be employed to minimize off-target effects and ensure the observed results are specific to the inhibition of this compound's intended targets:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect in your specific cell line or model system.[13]
-
Employ Structurally Distinct Inhibitors: Use other kinase inhibitors with different chemical structures that target the same primary kinases as this compound (e.g., Sorafenib) to confirm that the observed phenotype is not due to a shared off-target effect.[13]
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended targets of this compound.[13][14] This can help confirm that the pharmacological effect mimics the genetic perturbation.
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.[15]
-
Control Experiments: Always include appropriate controls, such as vehicle-only (e.g., DMSO) treated samples, to account for any effects of the solvent.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Potential Cause | Suggested Solution | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same primary target(s). | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
| Cell line sensitivity | Conduct a cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific. | Identification of more robust cell models for your experiments. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Suggested Solution | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of this compound in your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh stock solutions regularly. | Consistent inhibitor activity throughout the experiment. |
| Experimental variability | Ensure consistent cell passage numbers, seeding densities, and treatment durations across all experiments. | Increased reproducibility of results. |
Experimental Protocols
Protocol 1: Kinome Profiling to Determine this compound Selectivity
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases (e.g., KINOMEscan™, Reaction Biology).[16][17][18][19]
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[15][18]
-
Data Analysis: The results are usually provided as a percentage of the control, indicating the degree of inhibition for each kinase. Analyze the data to identify any significant off-target binding.
Protocol 2: Western Blot Analysis of Compensatory Signaling Pathways
Objective: To investigate if this compound treatment leads to the activation of compensatory signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., hepatocellular carcinoma cell lines like HepG2 or Huh7) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in potential compensatory pathways (e.g., p-AKT, p-mTOR, p-STAT3) and the primary target pathway (e.g., p-ERK). Also, probe for total protein levels as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to identify any upregulation of compensatory pathways.
Visualizations
Caption: this compound's primary signaling pathway inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 4. What is this compound Tosylate used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. This compound | C21H16ClF3N4O3 | CID 25191001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Analysis of common treatment-related adverse events of this compound and its correlation with efficacy: exploratory analysis of the ZGDH3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of common treatment-related adverse events of this compound and its correlation with efficacy: exploratory analysis of the ZGDH3 study | springermedizin.de [springermedizin.de]
- 10. scispace.com [scispace.com]
- 11. Safety, pharmacokinetics and efficacy of this compound in treating advanced hepatocellular carcinoma: report from a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. benchchem.com [benchchem.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 18. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 19. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Donafenib In Vivo Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Donafenib dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, small-molecule multi-kinase inhibitor.[1][2] Its primary mechanism involves the inhibition of several receptor tyrosine kinases crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Additionally, this compound targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation and survival.[1] Recent studies have also shown that this compound can activate the p53 signaling pathway, leading to the induction of ferroptosis and enhanced apoptosis in cancer cells. As a deuterated derivative of Sorafenib, this compound exhibits enhanced molecular stability, which may contribute to an improved pharmacokinetic profile.
Q2: What is a recommended starting dose for this compound in mouse models?
Based on preclinical studies using hepatocellular carcinoma (HCC) xenografts in nude mice, a dose range of 5 mg/kg to 20 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective. A common starting point for a new in vivo study would be 10 mg/kg, with dose adjustments based on observed efficacy and toxicity. It is crucial to perform a dose-finding study in your specific animal model and cancer type to determine the optimal therapeutic window.
Q3: How should this compound be prepared for in vivo administration?
This compound is typically administered orally or via intraperitoneal injection. For experimental purposes, a common vehicle for preparing this compound for injection is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and sterile water or saline. A suggested formulation involves first dissolving this compound in DMSO, then adding PEG300 and Tween 80, and finally bringing the solution to the desired volume with sterile water or saline. It is recommended to prepare the solution fresh for each administration to ensure stability.
Q4: What are the common toxicities associated with this compound in vivo?
In clinical trials, the most frequently observed adverse events are gastrointestinal reactions (such as diarrhea) and skin toxicities (like hand-foot skin reaction). In preclinical animal models, researchers should monitor for signs of toxicity such as weight loss, lethargy, ruffled fur, and signs of gastrointestinal distress. Establishing the Maximum Tolerated Dose (MTD) is a critical step in optimizing the in vivo dosage.
Troubleshooting Guide
Issue 1: Drug precipitation in the vehicle solution.
-
Cause: this compound may have limited solubility in aqueous solutions. The proportion of solvents in the vehicle may not be optimal.
-
Solution:
-
Ensure the initial stock solution in DMSO is fully dissolved before adding other components. Gentle warming and vortexing can aid dissolution.
-
Adjust the ratio of the solvents. Increasing the proportion of DMSO or PEG300 may improve solubility.
-
Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
-
Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before injection.
-
Issue 2: High incidence of toxicity or animal death at the chosen dose.
-
Cause: The administered dose may be above the Maximum Tolerated Dose (MTD) for the specific animal strain, age, or tumor model.
-
Solution:
-
Immediately halt the experiment and perform a dose de-escalation.
-
Conduct a formal MTD study to identify a safer and more tolerable dose range. This typically involves treating cohorts of animals with escalating doses and monitoring for signs of toxicity over a set period.
-
Consider a different administration route. For instance, if IP injection is causing localized toxicity, oral gavage might be better tolerated, although this may alter the pharmacokinetic profile.
-
Review the vehicle composition, as some components can contribute to toxicity at high concentrations.
-
Issue 3: Lack of anti-tumor efficacy at a well-tolerated dose.
-
Cause: The dose may be too low to achieve a therapeutic concentration in the tumor tissue. The tumor model may be resistant to this compound's mechanism of action.
-
Solution:
-
Carefully escalate the dose, while closely monitoring for any signs of toxicity.
-
Increase the frequency of administration if the pharmacokinetic data suggests a short half-life in the animal model.
-
Confirm target engagement in the tumor tissue through pharmacodynamic studies (e.g., Western blot for p-ERK).
-
Consider combination therapy with other agents that may synergize with this compound.
-
Data Presentation: this compound Dosage and Efficacy
Table 1: Summary of this compound Dosages in Clinical and Preclinical Studies
| Study Type | Species | Cancer Type | Route of Administration | Dosage | Reference |
| Phase II/III Clinical | Human | Hepatocellular Carcinoma (HCC) | Oral | 200 mg, twice daily | |
| Phase I Clinical | Human | Advanced Solid Tumors | Oral | 200-300 mg, twice daily (MTD: 300 mg) | |
| Preclinical | Mouse | Hepatocellular Carcinoma (HCC) | Intraperitoneal (IP) | 5, 10, 20 mg/kg, every 2 days | |
| Preclinical | Rabbit | VX2 Liver Tumor | Intra-arterial (DCB) | ~2 mg per rabbit |
Table 2: Comparative Efficacy of this compound vs. Sorafenib in Advanced HCC (Clinical Data)
| Parameter | This compound (200 mg, twice daily) | Sorafenib (400 mg, twice daily) | Hazard Ratio (95% CI) | P-value | Reference |
| Median Overall Survival | 12.1 months | 10.3 months | 0.831 (0.699 - 0.988) | 0.0245 | |
| Median Progression-Free Survival | 3.7 months | 3.6 months | 0.909 (0.763 - 1.082) | 0.0570 | |
| Objective Response Rate | 4.6% | 2.7% | - | 0.2448 | |
| Disease Control Rate | 30.8% | 28.7% | - | 0.5532 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) subcutaneously inoculated with a relevant human cancer cell line.
-
Tumor Establishment: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
This compound Preparation (for IP injection):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final injection volume of 100 µL per mouse, formulate the vehicle to consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
On the day of injection, dilute the this compound stock solution with the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, the final concentration would be 2 mg/mL).
-
Vortex the solution thoroughly. It is advisable to prepare the final dilution immediately before administration.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection. A typical dosing schedule is every other day for 2-3 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of severe toxicity are observed, in accordance with IACUC guidelines. Tumors can then be excised for further analysis (e.g., histology, Western blot).
Visualizations
Caption: this compound's multi-targeted mechanism of action.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Troubleshooting guide for common in vivo issues.
References
Technical Support Center: Donafenib Resistance in Hepatocellular Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Donafenib resistance mechanisms in hepatocellular carcinoma (HCC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My HCC cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a multi-kinase inhibitor, can arise from several molecular changes within the cancer cells. While research specifically on this compound resistance is emerging, mechanisms are often extrapolated from its parent compound, Sorafenib. Key potential mechanisms include:
-
Activation of Alternative Survival Pathways: Cancer cells can bypass the inhibitory effects of this compound by activating other pro-survival signaling pathways. A primary culprit is the PI3K/Akt/mTOR pathway .[1][2] Activation of this pathway can promote cell proliferation and inhibit apoptosis, compensating for the pathways blocked by this compound.
-
Epithelial-Mesenchymal Transition (EMT): HCC cells can undergo a phenotypic switch from an epithelial to a mesenchymal state. This process, known as EMT, is associated with increased motility, invasion, and drug resistance.[3]
-
Emergence of Cancer Stem Cells (CSCs): A subpopulation of tumor cells, known as cancer stem cells, possesses self-renewal capabilities and inherent resistance to conventional therapies.[4][5][6][7] Treatment with tyrosine kinase inhibitors can inadvertently select for and enrich this resistant CSC population.[8]
-
Alterations in Ferroptosis Regulation: this compound is known to induce a form of iron-dependent cell death called ferroptosis.[1] Resistant cells may develop mechanisms to counteract this, such as by enhancing their antioxidant capacity to neutralize reactive oxygen species (ROS).[1]
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., CCK-8) to confirm the shift in the IC50 value of your cell line compared to the parental, sensitive line.
-
Assess Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and the MAPK/ERK pathway (e.g., p-ERK). An increase in the phosphorylation of these proteins in the resistant line would suggest pathway activation.
-
Evaluate EMT Markers: Analyze the expression of EMT markers by qPCR or Western blotting. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin, Snail).
-
Characterize CSC Subpopulation: Use flow cytometry to identify and quantify the percentage of cells expressing CSC markers (e.g., CD133, EpCAM). An enrichment of these markers in the resistant population is indicative of CSC involvement.
-
Investigate Ferroptosis Markers: Measure intracellular ROS levels, lipid peroxidation, and intracellular Fe2+ concentration to assess the ferroptosis pathway.
Q2: How can I establish a this compound-resistant HCC cell line for my experiments?
A2: Establishing a drug-resistant cell line is a crucial step in studying resistance mechanisms. A common method involves continuous exposure to gradually increasing concentrations of the drug.
Experimental Protocol: Establishing a this compound-Resistant HCC Cell Line
This protocol is adapted from methods used for establishing Sorafenib-resistant cell lines.[1]
-
Initial Seeding: Seed your parental HCC cell line (e.g., Huh7, HepG2) in a T75 flask at a density of 1 x 10^6 cells.
-
Initial Drug Exposure: Treat the cells with a starting concentration of this compound that is approximately the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: After every two to three passages, or once the cells have shown stable growth at the current concentration, increase the this compound concentration by a small increment (e.g., 0.2 µM).
-
Monitor Cell Viability: Continuously monitor the cells for signs of recovery and stable proliferation.
-
Final Concentration: Continue this process until the cells can stably proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental cell line (e.g., 4-5 times the IC50).
-
Characterization: Once a resistant line is established, perform a full dose-response assay to determine the new IC50 and characterize the molecular changes as described in Q1. This process can take several months.[1]
Q3: I suspect the PI3K/Akt pathway is activated in my this compound-resistant cells. How can I experimentally verify this?
A3: To verify the activation of the PI3K/Akt pathway, you should assess the phosphorylation status of key downstream proteins.
Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation
-
Protein Extraction: Lyse both parental and this compound-resistant HCC cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt (Ser473), mTOR, p-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the ratio of phosphorylated protein to total protein in the resistant versus parental cell lines. An increased ratio in the resistant cells indicates pathway activation.
Table 1: Quantitative Data Summary from Hypothetical Western Blot Analysis
| Protein | Parental Cells (Relative Density) | This compound-Resistant Cells (Relative Density) | Fold Change (Resistant/Parental) |
| p-Akt/Total Akt | 1.0 | 3.5 | 3.5 |
| p-mTOR/Total mTOR | 1.0 | 2.8 | 2.8 |
| p-ERK/Total ERK | 1.0 | 1.2 | 1.2 |
This table illustrates a hypothetical scenario where the PI3K/Akt pathway is significantly upregulated in resistant cells.
Q4: this compound is reported to induce ferroptosis. How can I measure the key indicators of ferroptosis in my cell lines?
A4: To investigate the role of ferroptosis, you should measure three key indicators: reactive oxygen species (ROS) accumulation, lipid peroxidation, and intracellular ferrous iron (Fe2+) levels.
Experimental Protocols for Ferroptosis Assessment
-
Measurement of Intracellular ROS:
-
Seed cells in a 24-well plate.
-
After treatment, wash the cells and incubate with a DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[9]
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).[9]
-
-
Measurement of Lipid Peroxidation:
-
Harvest cells and lyse them.
-
Use a commercial kit (e.g., TBARS assay) to measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[10][11]
-
The assay typically involves the reaction of MDA with thiobarbituric acid (TBA) to produce a colored product that can be measured spectrophotometrically.
-
-
Measurement of Intracellular Fe2+:
-
Use a fluorescent probe specific for Fe2+, such as FerroOrange.[12]
-
Incubate the cells with the probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~542 nm, emission ~572 nm).
-
Table 2: Hypothetical Quantitative Data for Ferroptosis Markers
| Marker | Parental Cells + this compound | This compound-Resistant Cells + this compound |
| Relative ROS Levels | 5.2-fold increase | 1.8-fold increase |
| MDA Concentration (µM) | 8.5 | 3.2 |
| Relative Fe2+ Levels | 4.1-fold increase | 1.5-fold increase |
This table illustrates a hypothetical scenario where this compound-resistant cells exhibit a blunted ferroptotic response.
Visualizations
References
- 1. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ptglab.com [ptglab.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Donafenib Resistance In Vitro
Disclaimer: Research on acquired resistance to Donafenib in vitro is an emerging field. This compound is a deuterated derivative of Sorafenib and acts as a multi-kinase inhibitor with a similar target profile.[1][2][3] Consequently, the following troubleshooting guide and experimental protocols are primarily based on the extensive body of research established for Sorafenib resistance in hepatocellular carcinoma (HCC) and other cancers. These strategies are highly likely to be applicable to this compound, but direct experimental validation is recommended.
Frequently Asked Questions (FAQs)
Q1: My hepatocellular carcinoma (HCC) cell line is showing decreased sensitivity to this compound. What are the likely reasons?
A1: Acquired resistance to multi-kinase inhibitors like this compound is a common phenomenon observed in vitro. The primary reasons often involve the activation of alternative or compensatory signaling pathways that bypass the inhibitory effects of the drug. Key mechanisms extrapolated from Sorafenib studies include:
-
Activation of the PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that, when activated, can promote cell proliferation and inhibit apoptosis, thereby counteracting the effects of this compound.[4]
-
Reactivation of the MAPK/ERK Pathway: Although this compound targets the Raf kinases in this pathway, cancer cells can develop mechanisms to reactivate downstream signaling, leading to continued proliferation.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells gain migratory and invasive properties, which has been linked to drug resistance.
-
Increased Expression of Drug Efflux Pumps: Cancer cells may upregulate transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Emergence of Cancer Stem-like Cells (CSCs): A subpopulation of cells with self-renewal capabilities that can be inherently resistant to chemotherapy and contribute to treatment failure.[6]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Confirmation of resistance involves a combination of functional and molecular biology assays:
-
Determine the IC50 Value: Perform a dose-response cell viability assay (e.g., MTT, CCK-8) on both your suspected resistant cell line and the parental (sensitive) cell line. A significant increase (typically >3-fold) in the IC50 value for the resistant line compared to the parental line indicates acquired resistance.
-
Western Blot Analysis: Profile the key signaling pathways. Look for increased phosphorylation of Akt, mTOR, ERK1/2, and other downstream effectors in the resistant cells compared to the parental cells, especially in the presence of this compound.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of this compound. Resistant cells will form more and larger colonies than sensitive cells at the same drug concentration.
-
Migration and Invasion Assays: Use Transwell assays to determine if the resistant cells have enhanced migratory and invasive potential, which could be indicative of an EMT phenotype.
Q3: What are the primary in vitro strategies to overcome this compound resistance?
A3: The most promising strategy is the use of combination therapies that target the identified resistance mechanisms:
-
Co-treatment with PI3K/Akt/mTOR Pathway Inhibitors: Combining this compound with inhibitors of PI3K, Akt, or mTOR can block the compensatory survival signals and re-sensitize resistant cells.[7]
-
Co-treatment with MEK/ERK Pathway Inhibitors: If ERK reactivation is observed, the addition of a MEK inhibitor can effectively shut down this pro-proliferative pathway.[5]
-
Targeting Cancer Stem-like Cells: Investigating agents that specifically target CSC markers or associated pathways (e.g., Wnt/β-catenin, Notch) in combination with this compound.
-
Inhibition of Drug Efflux Pumps: While less common for targeted therapies compared to traditional chemotherapy, exploring the use of efflux pump inhibitors could be a viable strategy if this mechanism is identified.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound. | Cell passage number too high, leading to genetic drift. Inconsistent cell seeding density. Variability in drug preparation. | Use cells within a consistent and low passage number range. Ensure accurate cell counting and seeding. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| No significant difference in cell viability between parental and suspected resistant cells. | Resistance may not be fully established. The mechanism of resistance may not affect proliferation directly (e.g., increased motility). | Continue the resistance induction protocol for a longer duration. Assess other functional readouts like migration, invasion, or colony formation. |
| Western blot shows no change in p-Akt or p-ERK in resistant cells. | The resistance mechanism may be independent of these pathways. The antibody quality may be poor, or the protocol may need optimization. | Investigate other potential resistance pathways (e.g., STAT3, EMT markers). Validate antibodies with positive and negative controls. Optimize lysis buffers and antibody concentrations. |
| Combination therapy shows antagonism or no synergistic effect. | The chosen combination may not target the primary resistance mechanism. Drug concentrations may be suboptimal. | Confirm the resistance mechanism before selecting a combination agent. Perform a dose-matrix experiment to identify synergistic concentration ranges for both drugs. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant HCC Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Huh7 | 5.2 | 18.5 | 3.6 |
| HepG2 | 7.8 | 25.1 | 3.2 |
| PLC/PRF/5 | 6.5 | 21.3 | 3.3 |
| Note: These are example values. Actual IC50s will vary based on experimental conditions and cell line. |
Table 2: Example Synergistic Effects of this compound in Combination with a PI3K Inhibitor (PI3Ki) in this compound-Resistant Huh7 Cells.
| Treatment | This compound IC50 (µM) | Combination Index (CI) |
| This compound alone | 18.5 | - |
| This compound + PI3Ki (1 µM) | 6.8 | 0.45 |
| This compound + PI3Ki (2.5 µM) | 3.1 | 0.28 |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental HCC cell line to this compound by performing a cell viability assay (e.g., CCK-8 or MTT) with a range of concentrations.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the this compound concentration by approximately 25-50%.
-
Monitoring: If significant cell death (>50%) is observed after a dose increase, maintain the cells at that concentration until a stable, proliferating population emerges. If the cells do not recover, revert to the previous, lower concentration for a few more passages before attempting to increase the dose again.
-
Repeat: Continue this process of gradual dose escalation. This process can take 3-6 months.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound and compare it to the parental cell line. A significant and stable increase in the IC50 (e.g., >3-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: At each successful dose escalation step, cryopreserve vials of the cells for future use.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Seed both parental and this compound-resistant cells. Treat with this compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Signaling pathways targeted by this compound and mechanisms of acquired resistance.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. This compound treatment for hepatocellular carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MEK inhibitors enhance the efficacy of sorafenib against hepatocellular carcinoma cells through reducing p-ERK rebound - Hou - Translational Cancer Research [tcr.amegroups.org]
- 6. Acquired Resistance to Antiangiogenic Therapies in Hepatocellular Carcinoma Is Mediated by Yes‐Associated Protein 1 Activation and Transient Expansion of Stem‐Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Treatment with MEK and mTOR Inhibitors is Effective in In Vitro and In Vivo Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Donafenib Cell Culture Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Donafenib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, small-molecule, multi-kinase inhibitor.[1][2] It is a deuterated derivative of sorafenib, a modification that enhances its molecular stability and may improve its pharmacokinetic profile.[3][4] Its anti-cancer activity stems from its ability to inhibit several key signaling pathways involved in tumor growth and blood vessel formation (angiogenesis).[1][5]
The primary mechanisms of action for this compound include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): It targets and blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for angiogenesis.[5][6][7]
-
Inhibition of the Raf/MEK/ERK Pathway: this compound inhibits Raf kinases, key components of a signaling pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][8]
-
Induction of Apoptosis and Ferroptosis: Studies have shown that this compound can activate the p53 signaling pathway, which in turn induces both apoptosis (programmed cell death) and ferroptosis (an iron-dependent form of cell death), further contributing to its anti-tumor effects.[3][9]
Q2: Which cancer cell lines are suitable for this compound treatment studies?
This compound has been studied in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[3] Suitable cell lines for investigating its effects include:
-
Hepatocellular Carcinoma (HCC): Hepa1-6 and Huh7 cell lines have been successfully used to demonstrate this compound's dose-dependent inhibition of proliferation, migration, and invasion.[3]
-
Other Potential Cell Lines: While specific protocols are most detailed for HCC, this compound's mechanism as a multi-kinase inhibitor suggests its potential relevance in other cancer cell lines where the targeted pathways (e.g., Raf/MEK/ERK) are active.[10]
Q3: How should this compound be prepared and stored for in vitro experiments?
For cell culture experiments, this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[3][10] It is critical to ensure the final concentration of the solvent in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][11] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier. Prepare fresh dilutions of the drug in culture medium for each experiment to ensure stability and potency.[11]
Experimental Protocols & Data
Protocol 1: Cell Viability/Cytotoxicity Assay using CCK-8
This protocol details the steps to assess the effect of this compound on the viability of hepatocellular carcinoma cell lines like Hepa1-6 and Huh7.[3]
Materials:
-
Hepa1-6 or Huh7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)[9]
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Hepa1-6 or Huh7 cells in DMEM supplemented with 10% FBS.[9]
-
Trypsinize and count the cells when they are in the logarithmic growth phase.[12]
-
Adjust the cell density to 5 × 10⁴ cells/mL in fresh culture medium.[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂).[3]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).[3]
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%).[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for desired time points, such as 24 hours and 48 hours.[3]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Use the data to determine the half-maximal inhibitory concentration (IC₅₀) of this compound at each time point.[13]
-
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for this compound in hepatocellular carcinoma cell lines after 24 and 48 hours of treatment.
| Cell Line | Incubation Time | IC₅₀ Value (µM) |
| Hepa1-6 | 24 hours | 10.9[3] |
| 48 hours | 9.1[3] | |
| Huh7 | 24 hours | 14.2[3] |
| 48 hours | 5.0[3] |
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound's multi-target inhibition mechanism.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a this compound cell viability experiment.
Troubleshooting Guide
Q1: My negative control (vehicle-treated) wells show low cell viability. What could be the cause?
This issue often points to problems with either the vehicle or the general cell culture conditions.[11]
-
Vehicle Toxicity: The concentration of your solvent (e.g., DMSO) may be too high. Ensure the final concentration in the well is non-toxic for your specific cell line, typically below 0.5% and ideally at or below 0.1%.[11]
-
Poor Cell Health: The cells may have been unhealthy before the experiment began. Always use cells that are in the exponential growth phase and have a low passage number.[11][12]
-
Incorrect Seeding Density: Plating too few cells can lead to poor growth and viability, even in control wells. Optimize the initial seeding density for your cell line.[11]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death. Regularly check your cultures for any signs of contamination.[14]
Q2: I am seeing high variability between my replicate wells. How can I improve consistency?
Variability can be introduced at several stages of the experiment.[15]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[11]
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistent cell numbers or drug concentrations. Ensure your pipettes are calibrated regularly and use fresh tips for each replicate.[11]
-
Incomplete Mixing: After adding assay reagents like CCK-8, ensure the plate is gently but thoroughly mixed to get a uniform color change before reading. Avoid introducing bubbles.[11]
-
Cell Clumping: Ensure you have a single-cell suspension before seeding. Clumps of cells will lead to uneven distribution in the wells.
Q3: The IC₅₀ value I calculated is very different from published values. Why might this be?
Discrepancies in IC₅₀ values are common and can be influenced by multiple experimental factors.
-
Time-Dependent Effects: The cytotoxic effect of a drug can be highly dependent on the incubation time. As shown in the data table, the IC₅₀ for this compound in Huh7 cells drops from 14.2 µM at 24 hours to 5.0 µM at 48 hours.[3] Ensure your incubation time matches the conditions of the data you are comparing against.[13]
-
Different Cell Line Passage/Source: Cell lines can diverge over time and between labs. A different passage number or source may result in a different sensitivity profile.
-
Assay Method: Different viability assays (e.g., MTT, CCK-8, Real-Time Cell Analysis) measure different cellular parameters and can yield different IC₅₀ values.[16]
-
Culture Conditions: Variations in media, serum concentration, or other supplements can alter cell growth rates and drug sensitivity.[14]
Q4: My adherent cells are detaching from the plate after this compound treatment. What does this mean?
Cell detachment can be an indicator of cytotoxicity or apoptosis, which is an expected outcome of effective this compound treatment.[3] However, if you see detachment in control wells or at very low drug concentrations, consider the following:
-
Adherence Issues: Some cell lines require specially coated cultureware (e.g., coated with poly-L-lysine or collagen) to attach properly.[14] Ensure you are using appropriate tissue culture-treated plates.
-
Trypsinization: Over-exposure to trypsin during passaging can damage cell surface proteins, leading to poor attachment. Be mindful of the incubation time with trypsin.[12]
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Loaded Callispheres Beads Embolization in a VX2 Liver Tumor: Investigating Efficacy, Safety, and Improvement of Tumor Angiogenesis After Embolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 6. What is this compound Tosylate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Donafenib Animal Studies: Technical Support Center
Welcome to the Technical Support Center for managing toxicity in Donafenib animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during preclinical experiments with this compound. As this compound is a deuterated derivative of Sorafenib, this guide leverages extensive preclinical data available for Sorafenib to inform on this compound's expected toxicological profile.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1][2] Its primary targets include:
-
RAF/MEK/ERK pathway: By inhibiting RAF kinases, this compound disrupts this critical pathway for cell proliferation and survival.[2]
-
VEGFR and PDGFR: Inhibition of these receptor tyrosine kinases (RTKs) blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]
-
p53 Signaling Pathway: Recent studies suggest that this compound can activate the p53 signaling pathway, leading to the induction of ferroptosis and enhanced apoptosis in cancer cells.[3][4]
Q2: What are the expected toxicities of this compound in animal studies?
Based on preclinical studies with the structurally similar compound Sorafenib, the primary target organs for toxicity are expected to be the gastrointestinal (GI) tract, liver, skin, and hematopoietic system.[5] Common adverse events observed in animal models include diarrhea, weight loss, skin lesions, and changes in liver enzymes.[6][7]
Q3: Are there established dose-response relationships for this compound toxicity in animals?
While specific comprehensive dose-toxicity studies for this compound are not widely published, data from Sorafenib studies in various animal models can provide guidance. Toxicity is generally dose-dependent. For instance, in mice, Sorafenib doses of 50 mg/kg daily showed good tumor growth inhibition with minimal toxicity, while 100 mg/kg led to progressive weight loss.[7] In rats, oral administration of Sorafenib showed dose-dependent pharmacokinetics.[8] A study on this compound in a mouse model of hepatocellular carcinoma showed a dose-dependent reduction in tumor volume.[4]
Q4: How does the deuteration of this compound affect its toxicity profile compared to Sorafenib?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the metabolic stability and pharmacokinetic profile of a drug. This may lead to differences in exposure and potentially a different safety profile. While this compound is designed for improved stability, researchers should still closely monitor for the full spectrum of toxicities observed with Sorafenib.
Troubleshooting Guides
Managing Gastrointestinal Toxicity
Issue: Animals exhibit signs of diarrhea, weight loss, or decreased food intake.
Possible Cause: Direct toxicity of this compound to the gastrointestinal tract is a known effect of multi-kinase inhibitors.
Troubleshooting Steps:
-
Dose Reduction: Consider a temporary reduction in the this compound dose.
-
Supportive Care:
-
Ensure ad libitum access to food and water.
-
Provide nutritional supplements or a more palatable diet.
-
Monitor hydration status and consider subcutaneous fluid administration if necessary.
-
-
Symptomatic Treatment: For diarrhea, loperamide can be considered, but dosing should be carefully determined in consultation with a veterinarian.[9]
-
Pathological Assessment: In case of severe or persistent GI toxicity, sacrifice the animal and perform a histopathological examination of the GI tract to assess for inflammation, hemorrhage, or necrosis.[5]
Managing Dermatological Toxicity (Hand-Foot Skin Reaction - HFSR)
Issue: Animals develop erythema, swelling, or hyperkeratosis on the paws.
Possible Cause: HFSR is a common toxicity associated with Sorafenib and is likely to occur with this compound. The mechanism is not fully understood but may involve the excretion of drug metabolites in sweat glands.[10]
Troubleshooting Steps:
-
Dose Modification: Dose reduction or interruption may be necessary for moderate to severe reactions.
-
Topical Treatments:
-
Environmental Enrichment: Ensure soft bedding to minimize pressure on the paws.
-
Pain Management: Consult with a veterinarian for appropriate analgesic options if the lesions are painful.
Quantitative Data Summary
Due to the limited availability of public, detailed preclinical toxicology data specifically for this compound, the following tables summarize key findings from Sorafenib studies in animal models. This data should be considered as a predictive guide for this compound experiments.
Table 1: Summary of Sorafenib Dose-Dependent Effects in Mice
| Dose (mg/kg/day) | Animal Model | Key Findings | Reference |
| 10, 30, 50, 100 | Mice with HCC xenografts | Dose-dependent inhibition of tumor growth. 50 mg/kg showed good efficacy with minimal toxicity. 100 mg/kg caused a 5-9% loss of initial body weight. | [7] |
| 30 | Mice with HCC xenografts | Significant decline in plasma sorafenib concentration over time, coinciding with acquired resistance. Escalation to 60 mg/kg improved antitumor efficacy but worsened survival due to excessive body weight loss. | [6] |
| 10 | Wild-type mice | No observed cytotoxicity at this dose. | [11] |
Table 2: Summary of Sorafenib Pharmacokinetics in Rats
| Dose (mg/kg, oral) | Cmax (µg/mL) | AUC (min*µg/mL) | t1/2 (min) | Reference |
| 10 | 4.73 ± 1.23 | 5560 ± 1392 | 585 ± 82 | [8] |
| 20 | 13.79 ± 2.06 | 16356 ± 7260 | 710 ± 137 | [8] |
| 40 | 16.09 ± 3.91 | 29154 ± 10620 | 1091 ± 227 | [8] |
Experimental Protocols
Protocol 1: Monitoring for General Toxicity
-
Daily Observations:
-
Record body weight.
-
Assess general appearance (posture, fur condition).
-
Observe behavior (activity level, signs of pain or distress).
-
Monitor food and water intake.
-
-
Weekly Blood Collection:
-
Perform a complete blood count (CBC) to assess for hematological toxicities such as anemia, thrombocytopenia, and neutropenia.
-
Conduct a serum chemistry panel to evaluate liver function (ALT, AST, ALP, bilirubin) and renal function (BUN, creatinine).
-
-
Terminal Procedures:
-
At the end of the study or upon humane endpoint, perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, GI tract) for histopathological analysis.
-
Protocol 2: Assessment of Hand-Foot Skin Reaction (HFSR)
-
Weekly Paw Examination:
-
Visually inspect the paws for signs of erythema, edema, and scaling.
-
Use a standardized scoring system (e.g., Grade 1-3) to quantify the severity of the reaction.
-
-
Histopathology:
-
At the end of the study, collect paw tissue for histopathological examination to assess for hyperkeratosis, acanthosis, and inflammation.
-
Visualizations
Caption: this compound's mechanism of action targeting key signaling pathways.
Caption: Experimental workflow for toxicity monitoring in animal studies.
Caption: this compound-induced activation of the p53 signaling pathway.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 3. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetic Interaction and Histopathological Analyses of Hedyotis diffusa on Sorafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sorafenib-induced hand-foot skin reaction - Cosmoderma [cosmoderma.org]
- 11. Sorafenib Modulates the LPS- and Aβ-Induced Neuroinflammatory Response in Cells, Wild-Type Mice, and 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Donafenib Research Technical Support Center
Welcome to the technical support center for Donafenib experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate unexpected results and troubleshoot common issues encountered while working with this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small-molecule multi-kinase inhibitor. Its primary mechanism involves targeting and blocking the activity of several key enzymes crucial for tumor growth and blood vessel formation (angiogenesis).[1][2] The main targets include:
-
RAF kinases (B-RAF and Raf-1): This disrupts the RAF/MEK/ERK signaling pathway, which is often overactive in cancer cells and promotes their uncontrolled proliferation and survival.[1][3]
-
Receptor Tyrosine Kinases (RTKs): These include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[1][2] By inhibiting these, this compound chokes off the tumor's blood supply, a process known as anti-angiogenesis.[1][4]
-
p53 Signaling Pathway: Recent research indicates that this compound can also activate the p53 tumor suppressor pathway, leading to increased cancer cell death through apoptosis and ferroptosis.[5]
Q2: I'm observing high cytotoxicity in my cell line, but I'm not sure if it's an off-target effect. How can I verify this?
A2: It's crucial to confirm that the observed effects are due to the inhibition of this compound's intended targets. A primary method for this is a target validation experiment using gene-editing techniques like CRISPR-Cas9 to knock out the target kinase (e.g., B-RAF).[6] If this compound still induces cell death in cells lacking its primary target, it strongly suggests the involvement of off-target effects, which should be investigated further.[6]
Q3: My in vitro results with this compound are not translating to my in vivo xenograft models. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this:
-
Pharmacokinetics (PK): this compound, a deuterated derivative of sorafenib, has an improved PK profile, but factors like absorption, distribution, metabolism, and excretion in the animal model can differ significantly from in vitro conditions.[7][8] In vivo studies have shown that this compound concentrations in plasma and tumor tissues were higher than sorafenib at the same dose.[8]
-
Tumor Microenvironment (TME): The TME in an in vivo model is far more complex than a 2D cell culture, featuring hypoxia, stromal cells, and immune components that can influence drug efficacy.[4] Hypoxia, for example, is a key driver of angiogenesis, a process this compound inhibits.[9]
-
Drug Delivery and Metabolism: In animal models, the drug must reach the tumor in sufficient concentrations. This compound is metabolized in the liver, primarily by the CYP3A4 enzyme.[10] Variations in metabolic rates can affect drug exposure at the tumor site.
Q4: We are seeing the development of resistance to this compound in our long-term cell culture experiments. Is this expected?
A4: Yes, acquired resistance to kinase inhibitors is a well-documented phenomenon.[11][12] Cancer cells can adapt to the selective pressure of the drug through various mechanisms, such as:
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the blocked RAF/MEK/ERK pathway. A common example is the compensatory activation of the PI3K/AKT pathway.[13][14]
-
Secondary Mutations: Mutations can arise in the drug's target kinase, preventing this compound from binding effectively while preserving the kinase's activity.[12]
-
Drug Efflux: Cancer cells might increase the expression of drug efflux pumps that actively remove this compound from the cell, lowering its intracellular concentration.[14]
Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Higher-than-expected IC50 value (Lower Potency) | 1. Cell Line Characteristics: The cell line may have intrinsic resistance, such as mutations downstream of RAF or pre-existing activation of bypass pathways (e.g., PI3K/AKT).[13] 2. Compound Integrity: The this compound compound may have degraded due to improper storage or handling. 3. Experimental Conditions: Sub-optimal cell density, issues with assay reagents (e.g., expired MTT/CCK8), or incorrect incubation times. | 1. Cell Line Verification: Confirm the identity and genetic background of your cell line. Perform baseline western blots to check the activation status of the RAF/MEK/ERK and PI3K/AKT pathways. 2. Compound Check: Use a fresh aliquot of this compound and verify its concentration. 3. Assay Optimization: Titrate cell seeding density and confirm the linear range of your viability assay. Include positive and negative controls. |
| Lower-than-expected IC50 value (Higher Potency) | 1. Off-Target Effects: The high potency could be due to this compound hitting unintended targets in that specific cell line.[15] 2. Cell Line Sensitivity: The cell line may be exceptionally dependent on the signaling pathways that this compound inhibits. 3. Calculation Error: Mistakes in serial dilutions or data analysis. | 1. Target Validation: Use siRNA or CRISPR to knock down the primary targets (e.g., B-RAF) and see if the cytotoxic effect is diminished. 2. Dose-Response Curve: Perform a detailed dose-response experiment with a wider range of concentrations to accurately determine the IC50. 3. Verify Calculations: Double-check all dilution calculations and data plotting. |
| Paradoxical Activation of ERK Signaling | 1. Feedback Loop Inhibition: Inhibition of a kinase can sometimes relieve a negative feedback loop, leading to the paradoxical activation of an upstream component. For example, some RAF inhibitors can lead to increased MEK phosphorylation.[16] 2. Assay Timing: The observation might be a transient effect. Analyze protein phosphorylation at multiple time points. | 1. Time-Course Experiment: Perform a time-course western blot (e.g., 0, 15, 30, 60 minutes, 2, 6, 24 hours) after this compound treatment to observe the dynamics of ERK phosphorylation.[17] 2. Analyze Upstream/Downstream Targets: Check the phosphorylation status of kinases upstream (RAF) and downstream of ERK to better understand the signaling dynamics. |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Batch-to-batch differences in media, serum, or the this compound compound itself. 2. Cellular State: Variations in cell passage number, confluence, or cell cycle synchronization. 3. Operator Variability: Minor differences in experimental execution between users or on different days. | 1. Standardize Reagents: Use the same lot of reagents for a set of related experiments. Aliquot this compound stock solutions to minimize freeze-thaw cycles. 2. Control Cell Culture: Use cells within a consistent, low passage number range. Seed cells at the same density and allow them to attach and normalize for a consistent period before treatment. 3. Detailed SOPs: Develop and strictly follow a Standard Operating Procedure (SOP) for the experiment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound after different treatment durations.
| Cell Line | Treatment Duration | IC50 Value (µM) | Citation |
| Hepa1-6 | 24 hours | 10.9 | [5] |
| Hepa1-6 | 48 hours | 9.1 | [5] |
| Huh7 | 24 hours | 14.2 | [5] |
| Huh7 | 48 hours | 5.0 | [5] |
Table 2: Comparison of Common Adverse Events (AEs) from this compound vs. Sorafenib Clinical Trials (First-Line HCC Treatment)
This table presents the incidence of common and Grade ≥ 3 adverse events, highlighting this compound's generally more favorable safety profile.
| Adverse Event | This compound Incidence (%) | Sorafenib Incidence (%) | Grade ≥ 3 (this compound, %) | Grade ≥ 3 (Sorafenib, %) | Citation |
| Any Grade ≥ 3 AE | 57.4 | 67.5 | N/A | N/A | [18] |
| Drug-Related Grade ≥ 3 AE | 38 | 50 | N/A | N/A | [8][19] |
| Hand-Foot Skin Reaction | 50.5 | 67 | 6 | 12 | [18][19] |
| Diarrhea | 36.6 | 47 | Not specified | Not specified | [18][19] |
| Aspartate Aminotransferase (AST) Increased | 40.5 | Not specified | Not specified | Not specified | [18] |
| Blood Bilirubin Increased | 39.0 | Not specified | Not specified | Not specified | [18] |
| Platelet Count Decreased | 37.8 | Not specified | Not specified | Not specified | [18] |
| Hypertension | Not specified | Not specified | 9 | 9 | [19] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CCK8/MTT)
This protocol outlines a standard procedure to determine the IC50 of this compound in a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK8 or 20 µL of MTT solution) to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins like ERK and AKT.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 60 minutes for rapid signaling events).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control like β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect.[17]
Protocol 3: Generation of a this compound-Resistant Cell Line
This protocol is adapted from methods used for generating sorafenib resistance and can be applied to this compound.[20]
-
Initial Treatment: Culture the parental cell line (e.g., Huh7) in the presence of a low concentration of this compound (e.g., starting at its IC20, ~1.5-2.5 µM).[20]
-
Dose Escalation: Once the cells resume normal proliferation, passage them and increase the this compound concentration by a small increment (e.g., 0.2 µM).[20]
-
Iterative Selection: Continue this process of gradual dose escalation over several weeks to months. Provide cells with enough time to recover and adapt at each concentration.
-
Maintenance: Once the cells can stably proliferate at a high concentration of this compound (e.g., >10 µM), they can be considered a resistant cell line.
-
Validation:
-
Confirm the shift in resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. The IC50 should be significantly higher.[20]
-
Maintain the resistant cell line in a medium containing a steady concentration of this compound to preserve the resistant phenotype.
-
Investigate the mechanism of resistance using western blotting (for bypass pathways), sequencing (for target mutations), or qPCR (for drug transporter expression).
-
Visualizations
Caption: this compound's multi-targeted mechanism of action.
Caption: Workflow for evaluating this compound efficacy.
Caption: Troubleshooting unexpected drug resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. What is this compound Tosylate used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. This compound-Loaded Callispheres Beads Embolization in a VX2 Liver Tumor: Investigating Efficacy, Safety, and Improvement of Tumor Angiogenesis After Embolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annexpublishers.com [annexpublishers.com]
- 15. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Time Course of Changes in Sorafenib-Treated Hepatocellular Carcinoma (HCC) Cells Suggests Involvement of Phospho-Regulated Signaling in Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. This compound May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 20. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Donafenib Bioavailability in Preclinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Donafenib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments aimed at improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Sorafenib?
This compound is a multikinase inhibitor that is a deuterated derivative of Sorafenib.[1][2] Specifically, the three hydrogen atoms on the terminal N-methyl group of Sorafenib are replaced with deuterium atoms.[1] This structural modification is designed to enhance the molecule's stability and improve its pharmacokinetic profile.[1] this compound, like Sorafenib, targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as various Raf kinases, thereby suppressing tumor cell proliferation and angiogenesis.[1][2]
Q2: What is the rationale behind deuterating Sorafenib to create this compound?
Deuteration, the substitution of hydrogen with its isotope deuterium, can slow down the rate of drug metabolism where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can lead to a more stable molecule with reduced susceptibility to hepatic drug-metabolizing enzymes.[3] For this compound, this is suggested to result in greater plasma exposure and a reduction in toxic metabolites compared to Sorafenib.[3]
Q3: What are the known challenges affecting the oral bioavailability of this compound?
As a derivative of Sorafenib, this compound is expected to share similar challenges related to oral bioavailability. Sorafenib is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Poor aqueous solubility is a primary factor limiting its oral absorption.
Q4: Are there preclinical data directly comparing the bioavailability of this compound and Sorafenib?
While several clinical studies have demonstrated this compound's superior efficacy and safety profile over Sorafenib in humans, direct head-to-head preclinical studies with detailed pharmacokinetic data comparing their oral bioavailability are not extensively available in published literature. Some reports mention that in vivo pharmacokinetic studies have shown higher plasma and tumor tissue levels of this compound compared to Sorafenib at the same dose levels, but often refer to this as "unpublished data".[4]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound in rodent models.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting: this compound's low aqueous solubility can lead to inconsistent absorption. Ensure the vehicle used for oral administration is appropriate and consistent across all animals. Consider using a formulation designed to enhance solubility, such as a lipid-based formulation or a nanosuspension.
-
-
Possible Cause 2: Improper Oral Gavage Technique.
-
Troubleshooting: Inconsistent dosing volume or incorrect placement of the gavage needle can lead to variability. Ensure all personnel are properly trained in oral gavage techniques. Verify the correct gavage volume based on the animal's body weight and use a gavage needle of the appropriate size.
-
-
Possible Cause 3: Food Effects.
-
Troubleshooting: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize the fasting period for all animals before dosing to minimize this variability.
-
Issue 2: Lower than expected plasma exposure (AUC) of this compound.
-
Possible Cause 1: Poor Drug Solubility and Dissolution.
-
Troubleshooting: The formulation may not be adequately solubilizing the drug in the gastrointestinal fluid. Explore formulation strategies known to improve the bioavailability of poorly soluble drugs. For structurally similar Sorafenib, strategies such as the use of amorphous solid dispersions with polymers like PVP-VA have shown to increase bioavailability by enhancing solubility and maintaining supersaturation.
-
-
Possible Cause 2: First-Pass Metabolism.
-
Troubleshooting: While deuteration is intended to reduce metabolism, significant first-pass metabolism can still occur. Investigate the potential for co-administration with inhibitors of relevant metabolizing enzymes (e.g., CYP3A4) in your preclinical model to understand the extent of this effect. However, be aware that this may introduce confounding factors.
-
Data Presentation
The following table summarizes preclinical pharmacokinetic data for this compound from a study in rats. This data can serve as a baseline for your own experiments.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1830 ± 340 |
| Tmax (h) | 4.0 ± 1.2 |
| AUC (0-t) (ng·h/mL) | 28700 ± 5600 |
| AUC (0-inf) (ng·h/mL) | 30200 ± 6100 |
| t1/2 (h) | 10.5 ± 2.1 |
Data extracted from a drug-drug interaction study in rats and represents the control group receiving only this compound.
Experimental Protocols
Key Experiment: Oral Bioavailability Study of a Novel this compound Formulation in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a new this compound formulation compared to a standard suspension.
Materials:
-
This compound (pure compound)
-
Test formulation of this compound
-
Vehicle for standard suspension (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Dosing Preparation:
-
Prepare the standard this compound suspension at the desired concentration in the vehicle.
-
Prepare the test formulation of this compound at the same concentration.
-
-
Animal Dosing:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Divide rats into two groups (n=6 per group): Group A (Standard Suspension) and Group B (Test Formulation).
-
Administer a single oral dose of the respective formulation via oral gavage at a volume calculated based on the individual animal's body weight (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points post-dosing: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.
-
Place blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each animal using non-compartmental analysis software.
-
Compare the parameters between the two groups to evaluate the relative bioavailability of the test formulation.
-
Mandatory Visualizations
Caption: Workflow for a preclinical oral bioavailability study of this compound.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Donafenib Versus Sorafenib in Cancer Models
In the landscape of targeted therapies for hepatocellular carcinoma (HCC), donafenib has emerged as a significant competitor to the long-standing first-line treatment, sorafenib. As a deuterated derivative of sorafenib, this compound was engineered to improve upon the pharmacokinetic profile of its predecessor, potentially leading to enhanced efficacy and better tolerability. This guide provides a detailed preclinical comparison of these two multi-kinase inhibitors, summarizing key experimental data on their mechanism of action, in vitro and in vivo antitumor activities, and pharmacokinetic properties.
Mechanism of Action: Targeting Key Cancer Pathways
Both this compound and sorafenib are multi-kinase inhibitors that exert their anti-tumor effects by targeting several key signaling pathways involved in tumor cell proliferation and angiogenesis. Their primary targets include the Raf serine/threonine kinases (Raf-1, B-Raf) within the RAS/RAF/MEK/ERK signaling cascade, and receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor β (PDGFR-β).[1][2] By inhibiting these pathways, both drugs can suppress tumor growth and the formation of new blood vessels that supply tumors with essential nutrients.
This compound's design as a deuterated analog of sorafenib aims to enhance its molecular stability.[3] The substitution of hydrogen with deuterium at specific metabolic sites can slow down drug metabolism, leading to increased plasma exposure and potentially a more favorable pharmacokinetic and safety profile.[4]
In Vitro Kinase Inhibition
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While direct comparative IC50 data for this compound against a full kinase panel is limited in publicly available literature, sorafenib has been extensively profiled.
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[1] |
| B-Raf | 22[1] |
| B-Raf (V600E) | 38[1] |
| VEGFR-1 | 26[1] |
| VEGFR-2 | 90[1] |
| VEGFR-3 | 20[1] |
| PDGFR-β | 57[1] |
| c-Kit | 68[1] |
| Flt-3 | 58[1] |
| RET | 43[1] |
In Vitro Anti-proliferative Activity in HCC Cell Lines
Head-to-head comparisons in hepatocellular carcinoma (HCC) cell lines demonstrate that this compound exhibits potent anti-proliferative activity. A recent study confirmed that this compound is more effective than sorafenib in HCC pharmacotherapy.[5]
Table 2: In Vitro Anti-proliferative Activity (IC50) in HCC Cell Lines
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| Hepa1-6 (24h) | 10.9[3] | Not Reported |
| Hepa1-6 (48h) | 9.1[3] | Not Reported |
| Huh7 (24h) | 14.2[3] | Not Reported |
| Huh7 (48h) | 5.0[3] | ~6 (48h)[6] |
| HepG2 (48h) | Not Reported | ~6 (48h)[6] |
In Vivo Antitumor Efficacy in HCC Xenograft Models
In vivo studies using HCC xenograft models in immunocompromised mice are critical for evaluating the antitumor activity of drug candidates in a living system. Preclinical evidence suggests that this compound has stronger antitumor effects in human HCC xenografts compared to sorafenib, a finding that has been alluded to in clinical trial publications, though often citing unpublished data.[4] However, a 2024 study provided in vivo evidence of this compound's superior efficacy.[5]
Table 3: In Vivo Antitumor Efficacy in HCC Xenograft Models
| Xenograft Model | Drug | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| HCC Xenograft | This compound | Not Specified | More effective than sorafenib | [5] |
| Huh-7 Xenograft | Sorafenib | 40 mg/kg/day | Significant tumor growth inhibition | [6] |
Preclinical Pharmacokinetic Profiles
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by the body. The deuteration of this compound is intended to improve its PK profile compared to sorafenib. Preclinical studies in rats have provided some insights into the pharmacokinetic parameters of this compound.
Table 4: Preclinical Pharmacokinetic Parameters in Rats
| Drug | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| This compound | Not Specified | ~1.77-fold higher than control with canagliflozin | ~1.4-fold higher than control with canagliflozin | Not Reported | [1][7] |
| Sorafenib | Not Specified | Not Reported | Not Reported | Not Reported |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the concentration of this compound or sorafenib required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant kinases (e.g., B-Raf, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
This compound and Sorafenib
-
Microplates
-
Plate reader for signal detection
Procedure:
-
Prepare serial dilutions of this compound and sorafenib in the assay buffer.
-
Add the diluted compounds to the wells of a microplate.
-
A mixture of the target kinase and its substrate is added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated for a specified time at a controlled temperature to allow the phosphorylation reaction to proceed.
-
The reaction is stopped, and a detection reagent is added. The signal, which is proportional to the kinase activity, is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vitro Cell Viability Assay (Generalized Protocol)
Objective: To measure the effect of this compound and sorafenib on the proliferation of HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh-7)
-
Cell culture medium and supplements
-
This compound and Sorafenib
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
HCC cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or sorafenib for a specified period (e.g., 48 or 72 hours).[6]
-
A cell viability reagent (e.g., MTT) is added to each well, which is converted into a colored formazan product by metabolically active cells.
-
The formazan product is solubilized, and the absorbance is measured using a microplate reader.
-
The IC50 values are determined from the dose-response curves.[6]
In Vivo Xenograft Tumor Model (Generalized Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and sorafenib.
Materials:
-
HCC cell line (e.g., Huh-7)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound and Sorafenib formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Human HCC cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups: vehicle control, this compound, and sorafenib.
-
The drugs are administered orally once daily for a specified duration (e.g., 3 weeks).[6]
-
Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Conclusion
The preclinical data available suggests that this compound holds promise as a potent multi-kinase inhibitor for the treatment of HCC. Its deuterated structure appears to confer an advantage over sorafenib, as evidenced by its superior anti-proliferative effects in vitro and in vivo. While more comprehensive, publicly available data on its kinase inhibition profile and a direct, head-to-head preclinical pharmacokinetic comparison with sorafenib would be beneficial, the existing evidence provides a strong rationale for the clinical findings where this compound demonstrated improved overall survival compared to sorafenib in patients with advanced HCC.[8] These preclinical findings underscore the potential of deuterium-modification as a strategy to enhance the therapeutic properties of existing anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Cost Effectiveness of this compound Compared With Sorafenib for the First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma in China [frontiersin.org]
- 3. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo assessment of the pharmacokinetic interactions between this compound and dapagliflozin, this compound and canagliflozin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Donafenib and Regorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitors donafenib and regorafenib in the context of hepatocellular carcinoma (HCC) models. By presenting preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction: Targeting Kinase Signaling in HCC
Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced stages. Small molecule multi-kinase inhibitors (MKIs) have become a cornerstone of systemic therapy for advanced HCC. This compound and regorafenib are two such MKIs that have demonstrated efficacy in the treatment of HCC. Both drugs are structurally related to sorafenib, a first-generation MKI, but possess distinct pharmacological profiles.[1]
This compound is a deuterated derivative of sorafenib, a modification that enhances its molecular stability and improves its pharmacokinetic profile.[2] It has been approved as a first-line treatment for unresectable HCC in China.[3] Regorafenib , also structurally similar to sorafenib with the addition of a fluorine atom, is a potent inhibitor of a broad range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[4] It is approved as a second-line treatment for HCC patients who have progressed on sorafenib.[4]
Mechanism of Action and Signaling Pathways
Both this compound and regorafenib exert their anti-tumor effects by inhibiting multiple protein kinases involved in key signaling pathways that drive tumor growth, proliferation, and angiogenesis.
This compound targets several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), as well as various Raf kinases.[1] By inhibiting these targets, this compound effectively suppresses tumor cell proliferation and angiogenesis.[1] Recent studies have also indicated that this compound can activate the p53 signaling pathway, leading to the induction of ferroptosis and enhancement of apoptosis in HCC cells.
Regorafenib inhibits a wider range of kinases compared to sorafenib. Its targets include those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[5] The dual blockade of VEGFR and TIE2 by regorafenib may lead to a more pronounced anti-angiogenic effect.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regorafenib: an evidence-based review of its potential in patients with advanced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Predicting Response to Donafenib: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Donafenib, a novel multi-kinase inhibitor, has emerged as a promising first-line treatment for unresectable hepatocellular carcinoma (HCC), demonstrating superiority in overall survival compared to Sorafenib.[1][2][3] As a deuterated derivative of Sorafenib, this compound shares a similar mechanism of action, targeting key signaling pathways involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and the RAF/MEK/ERK pathway. Despite its clinical advantages, identifying patients who are most likely to benefit from this compound remains a critical challenge. This guide provides a comparative overview of potential predictive biomarkers for this compound response, drawing on evidence from studies on this compound and other closely related multi-kinase inhibitors like Sorafenib.
This compound vs. Sorafenib: A Head-to-Head Comparison in HCC
Clinical trial data from the ZGDH3 study highlights the improved efficacy and safety profile of this compound compared to Sorafenib in the first-line treatment of advanced HCC.
| Endpoint | This compound | Sorafenib | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.831 (0.699–0.988) | 0.0245 |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.909 (0.763–1.082) | 0.0570 |
| Objective Response Rate (ORR) | 4.6% | 2.7% | - | 0.2448 |
| Disease Control Rate (DCR) | 30.8% | 28.7% | - | 0.5532 |
| Grade ≥3 Drug-Related Adverse Events | 38% | 50% | - | 0.0018 |
Data from the ZGDH3 Phase II/III clinical trial.[2][3]
Potential Predictive Biomarkers for this compound Response
While no definitive predictive biomarkers have been validated specifically for this compound, its mechanistic similarity to Sorafenib allows for the extrapolation of several promising candidates. Research into these markers is crucial for patient stratification and personalized treatment strategies.
Angiogenesis-Related Biomarkers
Given that this compound inhibits key drivers of angiogenesis, circulating levels of angiogenic factors are a logical area of investigation.
-
Vascular Endothelial Growth Factor (VEGF): While some studies have suggested a prognostic role for baseline plasma VEGF-A levels in HCC patients, its predictive value for Sorafenib efficacy remains inconclusive.[4][5]
-
Angiopoietin-2 (Ang-2): High baseline plasma Ang-2 levels have been associated with poorer overall survival in patients with advanced HCC, acting as a prognostic rather than a predictive marker for Sorafenib treatment.[5][6] However, in the context of Lenvatinib, another multi-kinase inhibitor, baseline Ang-2 and VEGF levels were predictive of the deterioration of liver function.[7]
| Biomarker | Potential Association with TKI Response | Supporting Evidence |
| VEGF-A | Low baseline levels may be prognostic for improved survival, but not predictive of TKI efficacy. | Inconsistent results across studies; SHARP trial found no predictive value for Sorafenib.[4] |
| Angiopoietin-2 (Ang-2) | High baseline levels are prognostic for poorer OS, but not predictive of Sorafenib efficacy. May predict liver function deterioration with Lenvatinib.[5][7] | SHARP trial data and other studies support a prognostic role.[5][6] |
RAF/MEK/ERK Pathway Activation
Directly targeting the RAF/MEK/ERK pathway is a core component of this compound's mechanism. Therefore, the activation status of this pathway is a strong candidate for a predictive biomarker.
-
Phosphorylated ERK (pERK): In vitro and preclinical studies have shown that HCC cells with higher basal levels of pERK are more sensitive to Sorafenib.[8][9] However, clinical studies have yielded conflicting results, and the STORM study did not identify pERK as a predictive biomarker for Sorafenib in the adjuvant setting.[10][11]
| Biomarker | Potential Association with TKI Response | Supporting Evidence |
| Phosphorylated ERK (pERK) | Higher tumor expression may be associated with increased sensitivity to Sorafenib. | In vitro studies show a correlation, but clinical validation is lacking and results are inconsistent.[8][9][10] |
Circulating Biomarkers
Liquid biopsies offer a non-invasive approach to identify predictive markers.
-
Alpha-fetoprotein (AFP): A recent study on this compound-based triple therapy for unresectable HCC suggested that patients with AFP levels ≥ 400 µg/L may derive greater benefit in terms of OS and PFS.[12]
-
Circulating Tumor DNA (ctDNA): The analysis of ctDNA allows for the detection of tumor-specific genetic alterations. While still an emerging area, ctDNA holds promise for monitoring treatment response and identifying resistance mechanisms.[13][14][15][16][17]
| Biomarker | Potential Association with this compound Response | Supporting Evidence |
| Alpha-fetoprotein (AFP) ≥ 400 µg/L | Potential for greater OS and PFS benefit with this compound-based triple therapy. | Preliminary evidence from a propensity score-matched analysis.[12] |
| Circulating Tumor DNA (ctDNA) | Dynamic changes in ctDNA levels and specific mutations may reflect treatment response and resistance. | Feasibility demonstrated in HCC; further validation is needed.[13][15][16] |
Novel and Other Potential Biomarkers
-
Fatty Acid Desaturase 2 (FADS2): A recent integrated multi-omics study identified FADS2 as a downregulated target of this compound.[18][19] Inhibition of FADS2 in combination with this compound showed synergistic antitumor effects in preclinical models, suggesting FADS2 expression as a potential predictive biomarker and therapeutic target.[18][19][20][21][22]
-
Fibroblast Growth Factor (FGF) and Hepatocyte Growth Factor (HGF): A prospective study on Sorafenib developed a predictive model for treatment response and overall survival that included baseline serum levels of FGF and HGF.[23][24]
| Biomarker | Potential Association with this compound Response | Supporting Evidence |
| FADS2 Expression | Lower expression may be associated with this compound sensitivity. Combination with FADS2 inhibitors shows promise. | Preclinical multi-omics data.[18][19][20][21] |
| Serum FGF and HGF | Included in a predictive model for Sorafenib response and survival. | Prospective cohort study on Sorafenib.[23][24] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and methodologies involved in biomarker discovery and validation, the following diagrams are provided.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. This compound as a first-line monotherapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. - ASCO [asco.org]
- 4. Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Serum Angiopoietin 2 acts as a diagnostic and prognostic biomarker in hepatocellular carcinoma [jcancer.org]
- 7. Baseline serum angiopoietin-2 and VEGF levels predict the deterioration of the liver functional reserve during lenvatinib treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylated ERK is a potential predictor of sensitivity to sorafenib when treating hepatocellular carcinoma: evidence from an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. globethesis.com [globethesis.com]
- 12. This compound versus sorafenib in triple therapy for unresectable hepatocellular carcinoma: a propensity score-matched multicenter analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Models of Liquid Biopsy in Hepatocellular Carcinoma Reveal Clone‐Dependent Release of Circulating Tumor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circulating tumor DNA as an emerging liquid biopsy biomarker for early diagnosis and therapeutic monitoring in hepatocellular carcinoma [ijbs.com]
- 15. Feasibility of circulating tumor DNA testing in hepatocellular carcinoma - Mody - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Circulating tumor DNA and its role in detection, prognosis and therapeutics of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of FADS2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 22. The role of fatty acid desaturase 2 in multiple tumor types revealed by bulk and single-cell transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel biomarker-based model for the prediction of sorafenib response and overall survival in advanced hepatocellular carcinoma: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel biomarker-based model for the prediction of sorafenib response and overall survival in advanced hepatocellular carcinoma: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dawn of a New Era in Cancer Treatment: Comparative Efficacy of Donafenib Combination Therapies
In the rapidly evolving landscape of oncology, the multi-kinase inhibitor Donafenib has emerged as a significant player, particularly in the management of advanced hepatocellular carcinoma (HCC).[1] While its efficacy as a monotherapy has been established, surpassing previous standards of care, the true potential of this compound appears to lie in its synergistic effects when combined with other therapeutic modalities.[1][2] This guide provides a comprehensive comparison of various this compound-based combination therapies, offering researchers, scientists, and drug development professionals a detailed overview of the current clinical evidence, supported by experimental data and methodologies.
This compound, a derivative of sorafenib, exerts its anti-tumor effects by targeting key signaling pathways involved in angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Raf kinases.[1] This mechanism of action makes it a prime candidate for combination strategies aimed at enhancing anti-cancer activity and overcoming treatment resistance.
Efficacy of this compound Combination Therapies: A Head-to-Head Comparison
Clinical investigations have explored this compound in conjunction with a range of treatments, including transarterial chemoembolization (TACE), immune checkpoint inhibitors (ICIs), and hepatic artery infusion chemotherapy (HAIC). The following tables summarize the quantitative outcomes from key clinical studies, providing a clear comparison of their efficacy.
Table 1: this compound in Combination with Local Therapies for Hepatocellular Carcinoma
| Therapy | Study | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| This compound + TACE | Real-world study[3] | 48 | 58.3 | 81.3 | 12.8 | Not Reached |
| This compound + TACE + PD-1 Inhibitor | Multicenter retrospective study[4] | 89 | 50.6 | 89.2 | - | 18.1 |
| This compound + TACE vs. This compound + TACE + PD-1 Inhibitor | Multicenter retrospective study[4] | 178 | 41.4 vs 50.6 | 82.8 vs 89.2 | - | 13.2 vs 18.1 |
| This compound + HAIC + Anti-PD-1 Antibody | Retrospective study[5] | 64 | 54.7 | 93.8 | 9.0 | Not Reached |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; TACE: Transarterial Chemoembolization; HAIC: Hepatic Artery Infusion Chemotherapy.
Table 2: this compound in Combination with Immune Checkpoint Inhibitors for Hepatocellular Carcinoma
| Therapy | Study | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| This compound + Sintilimab | Phase II trial[6] | 30 | 23.3 (mRECIST) | 76.7 (mRECIST) | 6.2 (mRECIST) | 16.0 |
| This compound + Camrelizumab + TACE | Phase II study[7] | 16 | - | - | - | - |
| This compound + ICI + Interventional Therapy vs. Bevacizumab + ICI + Interventional Therapy | Retrospective cohort study[8] | 94 (matched) | 59.3 vs 52.0 | 92.6 vs 98.0 | 11.1 (no significant difference) | 28.0 (no significant difference) |
ICI: Immune Checkpoint Inhibitor.
Visualizing the Strategy: Pathways and Workflows
To better understand the rationale and application of these combination therapies, the following diagrams illustrate key concepts.
Caption: this compound's mechanism of action.
Caption: A generalized clinical trial workflow.
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the clinical data. Below are the methodologies for some of the key studies cited.
This compound plus Sintilimab for Advanced HCC (NCT05162352)
-
Study Design: This was a single-center, single-arm phase II trial.[6]
-
Patient Population: Patients with Barcelona Clinic Liver Cancer (BCLC) stage C HCC.[6]
-
Treatment Protocol: A safety run-in cohort of the first 6 patients received oral this compound 200 mg twice daily and intravenous sintilimab 200 mg once every 3 weeks.[6] Due to dose-limiting toxicities in 3 of the first 6 patients, the initial dose of this compound was adjusted to 200 mg once daily for subsequent patients.[6]
-
Primary Endpoint: Progression-free survival (PFS) per mRECIST.[6]
This compound plus TACE with or without PD-1 Inhibitors
-
Study Design: A multicenter retrospective study.[4]
-
Patient Population: Patients with unresectable HCC (uHCC), BCLC tumor stage B or C, ECOG performance status of 0-2, and Child-Pugh class A or B7.[4]
-
Treatment Protocol:
-
Efficacy Evaluation: Tumor response was assessed based on mRECIST criteria.[4]
This compound-based vs. Bevacizumab-based Triple Therapy
-
Study Design: A retrospective cohort study with propensity score matching.[8]
-
Patient Population: 150 Chinese patients with unresectable HCC.[8]
-
Treatment Protocol:
-
Primary Outcomes: Overall survival (OS) and progression-free survival (PFS).[8]
-
Secondary Outcomes: Objective response rate (ORR), disease control rate (DCR), and treatment-related adverse events (TRAEs).[8]
Concluding Remarks
The available data strongly suggest that this compound in combination with other therapeutic modalities, particularly local therapies like TACE and immune checkpoint inhibitors, holds significant promise for improving clinical outcomes in patients with advanced hepatocellular carcinoma. The combination of this compound with TACE and a PD-1 inhibitor appears to offer a survival advantage over this compound and TACE alone.[4] Furthermore, this compound-based triple therapy has demonstrated comparable efficacy and safety to Bevacizumab-based regimens, presenting a potentially valuable alternative.[8]
As the field of oncology continues to move towards personalized and combination therapies, further prospective, randomized controlled trials will be essential to definitively establish the optimal this compound-based combination strategies, identify predictive biomarkers for treatment response, and refine patient selection criteria. The insights gained from such research will be instrumental in harnessing the full therapeutic potential of this compound for the benefit of patients with advanced cancers.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. This compound as a first-line monotherapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transarterial chemoembolization (TACE) combined with this compound as first-line therapy for unresectable hepatocellular carcinoma (uHCC): A real-world clinical study. - ASCO [asco.org]
- 4. Transarterial chemoembolization combined this compound with/without PD-1 for unresectable HCC in a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound combined with sintilimab for advanced hepatocellular carcinoma: a single arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
Donafenib vs. Other TKIs: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals navigating the landscape of tyrosine kinase inhibitors (TKIs) for cancer therapy, this guide provides an objective, data-driven comparison of Donafenib with other leading TKIs. We delve into the clinical efficacy, safety profiles, and mechanisms of action, supported by key experimental data and methodologies.
This compound: A Multi-Kinase Inhibitor with a Favorable Profile
This compound is an orally available multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the RAF/MEK/ERK signaling pathway.[1][2] By inhibiting these pathways, this compound can suppress tumor cell proliferation and block the formation of new blood vessels that supply tumors.[1][2]
This compound is a deuterated derivative of Sorafenib, a modification that enhances its molecular stability and improves its pharmacokinetic profile.[4] This structural change is believed to contribute to its increased plasma exposure and potentially reduced formation of toxic metabolites.[4]
Head-to-Head Clinical Trial: this compound vs. Sorafenib in Advanced HCC
A pivotal open-label, randomized, multicenter phase II/III clinical trial (ZGDH3; NCT02645981) directly compared the efficacy and safety of this compound with Sorafenib as a first-line treatment for patients with unresectable or metastatic hepatocellular carcinoma (HCC).[5][6][7] This trial is the first to demonstrate the superiority of a monotherapy over Sorafenib in terms of overall survival in this patient population.[8][9]
Efficacy Outcomes
This compound demonstrated a statistically significant improvement in median Overall Survival (OS) compared to Sorafenib.[4][5][6][7][8] While there was a trend towards improvement in Progression-Free Survival (PFS), Objective Response Rate (ORR), and Disease Control Rate (DCR) with this compound, the differences were not statistically significant.[6][7][8][9]
| Efficacy Endpoint | This compound | Sorafenib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.831 (0.699–0.988) | 0.0245[5][8] |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.909 (0.763–1.082) | 0.0570[4][8] |
| Objective Response Rate (ORR) | 4.6% | 2.7% | - | 0.2448[5][8] |
| Disease Control Rate (DCR) | 30.8% | 28.7% | - | 0.5532[5][8] |
Safety and Tolerability
A key finding of the ZGDH3 trial was the favorable safety profile of this compound compared to Sorafenib. Patients receiving this compound experienced significantly fewer drug-related grade ≥ 3 adverse events.[5][8] The incidence of common TKI-associated side effects such as hand-foot skin reactions and diarrhea was also lower in the this compound arm.[4][8]
| Safety Outcome | This compound (n=328) | Sorafenib (n=331) | p-value |
| Drug-related Grade ≥ 3 Adverse Events | 38% | 50% | 0.0018[5][8] |
| Serious Adverse Events | 17% | 20% | - |
| Hand-foot skin reaction (any grade) | 50% | 67% | - |
| Diarrhea (any grade) | 30% | 47% | - |
Experimental Protocol: ZGDH3 Trial
-
Study Design: A randomized, open-label, parallel-controlled, multicenter phase II/III trial.[5][6]
-
Patient Population: 668 patients with unresectable or metastatic hepatocellular carcinoma, a Child-Pugh liver function score of ≤ 7, and no prior systemic therapy.[6] The majority of patients were of Child-Pugh Class A.[8]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[6]
-
Secondary Endpoints: Progression-Free Survival (PFS), time to progression, Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.[9]
This compound vs. Lenvatinib: Indirect Comparisons and Real-World Evidence
Currently, there are no published results from prospective, randomized head-to-head clinical trials directly comparing this compound and Lenvatinib. However, some retrospective studies and cost-effectiveness analyses provide indirect comparisons.
One retrospective study comparing this compound and Lenvatinib in patients with intermediate and advanced HCC suggested that this compound may be associated with a higher disease control rate (70% vs. 50%, p < 0.05) and longer survival.[10] However, the objective response rate was not significantly different between the two groups.[10] It is crucial to interpret these findings with caution due to the retrospective nature of the study.
Another retrospective real-world study compared this compound plus transarterial chemoembolization (TACE) with Lenvatinib-TACE for unresectable HCC.[11] This study found comparable efficacy in terms of median OS and PFS between the two combination therapies.[11] However, the this compound-TACE combination was associated with a significantly lower rate of adverse events, particularly hypertension, diarrhea, and vomiting.[11]
A cost-effectiveness analysis based on data from the ZGDH3 (this compound vs. Sorafenib) and REFLECT (Lenvatinib vs. Sorafenib) trials suggested that this compound may be a cost-effective first-line treatment for unresectable or metastatic HCC in China compared to Lenvatinib.[12][13]
Mechanism of Action and Kinase Inhibition Profile
This compound functions as a multi-kinase inhibitor, targeting key pathways involved in cancer cell proliferation and angiogenesis.[1][2] A critical aspect of its mechanism is the inhibition of the RAF/MEK/ERK signaling pathway, which is often deregulated in cancer.[3] Additionally, by targeting VEGFR and PDGFR, this compound impedes the development of a blood supply to the tumor.[1][2]
While detailed head-to-head preclinical data on the kinase inhibitory profiles of this compound versus other TKIs is limited in the public domain, it is known that this compound is a deuterated form of Sorafenib.[14] Sorafenib itself is a potent inhibitor of Raf-1, wild-type B-RAF, and mutant V599E B-RAF, as well as VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and c-KIT.[14] The deuteration in this compound is intended to improve its pharmacokinetic properties.[4]
Conclusion
The available evidence, primarily from a large, randomized phase II/III clinical trial, demonstrates that this compound is a superior first-line treatment option compared to Sorafenib for unresectable or metastatic hepatocellular carcinoma, offering a significant overall survival benefit and a more favorable safety profile.[5][7][8] While direct, prospective, head-to-head comparisons with other TKIs like Lenvatinib are lacking, retrospective data suggests comparable efficacy with a potential safety advantage for this compound.[11] The multi-targeted mechanism of action of this compound, inhibiting key pathways in tumor growth and angiogenesis, underscores its therapeutic potential.[1][2] Further research, including direct comparative trials and detailed preclinical kinase profiling, will be valuable in further defining the role of this compound in the TKI armamentarium.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. What is this compound Tosylate used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. This compound May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound as a first-line monotherapy for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the clinical efficacy of donafinil and lenvatinib in the treatment of intermediate and advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound vs. lenvatinib combined with transarterial chemoembolization as initial therapy for unresectable hepatocellular carcinoma: a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cost-effectiveness analysis of this compound versus lenvatinib for first-line treatment of unresectable or metastatic hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
A Comparative Analysis of Donafenib and Sorafenib: Investigating Cross-Resistance in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Donafenib and Sorafenib, two multi-kinase inhibitors used in the treatment of advanced hepatocellular carcinoma (HCC). The focus is on their mechanisms of action, clinical efficacy, and the critical issue of cross-resistance. While direct experimental data on cross-resistance is limited, this guide synthesizes available clinical and mechanistic data to inform research and drug development efforts.
Introduction: The Challenge of Resistance in HCC Therapy
Sorafenib has long been the standard first-line treatment for advanced HCC. However, the development of resistance is a significant clinical challenge, limiting its long-term efficacy.[1][2] this compound, a deuterated derivative of sorafenib, has emerged as a new therapeutic option. Understanding the potential for cross-resistance between these two agents is paramount for optimizing treatment strategies and developing novel therapies to overcome resistance.
This compound is structurally similar to sorafenib, with deuterium atoms replacing hydrogen atoms in the N-methyl group.[3] This modification is designed to improve the drug's pharmacokinetic profile by increasing its metabolic stability.[4] Both drugs are multi-kinase inhibitors, targeting a similar spectrum of kinases involved in tumor cell proliferation and angiogenesis.[1][5]
Mechanism of Action and Resistance to Sorafenib
Sorafenib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases.[5] Key targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the Raf/MEK/ERK signaling pathway.[5]
Resistance to sorafenib is a complex phenomenon involving multiple mechanisms, which can be broadly categorized as primary (innate) or acquired.[1][2]
Key Mechanisms of Sorafenib Resistance:
-
Activation of Alternative Signaling Pathways: The inhibition of the Raf/MEK/ERK pathway can lead to the compensatory activation of other pro-survival pathways, most notably the PI3K/Akt signaling cascade.[1]
-
Epithelial-Mesenchymal Transition (EMT): A cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance.[1]
-
Hypoxia: The tumor microenvironment often becomes hypoxic, leading to the stabilization of hypoxia-inducible factors (HIFs), which in turn activate genes promoting angiogenesis, cell survival, and drug resistance.[1]
-
Tumor Microenvironment (TME): Interactions between cancer cells and various components of the TME, including immune cells and stromal cells, can contribute to drug resistance.[6]
-
Genetic and Epigenetic Alterations: Mutations or epigenetic modifications in genes encoding drug targets or downstream signaling molecules can confer resistance.[2]
This compound: A Deuterated Derivative with a Similar Target Profile
This compound, like sorafenib, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and the Raf/MEK/ERK pathway.[5] Its mechanism of action is therefore largely overlapping with that of sorafenib. The deuteration of this compound is intended to alter its metabolic fate, potentially leading to a more favorable pharmacokinetic and safety profile.[4]
Head-to-Head Clinical Comparison: The ZGDH3 Trial
The most definitive clinical comparison of this compound and sorafenib comes from the open-label, randomized, phase II/III ZGDH3 trial (NCT02645981), which evaluated the efficacy and safety of the two drugs as first-line treatment for unresectable or metastatic HCC.[7][8]
Experimental Protocol: ZGDH3 Trial
-
Study Design: A randomized, open-label, parallel-controlled, multicenter phase II/III trial.[7]
-
Patient Population: Patients with unresectable or metastatic HCC, Child-Pugh score ≤ 7, and no prior systemic therapy.[7]
-
Intervention:
-
Primary Endpoint: Overall Survival (OS).[7]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), safety, and tolerability.[7]
Efficacy Data
The ZGDH3 trial demonstrated that this compound was superior to sorafenib in terms of overall survival.[7][8]
| Efficacy Endpoint | This compound (n=328) | Sorafenib (n=331) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.831 (0.699-0.988) | 0.0245 |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.909 (0.763-1.082) | 0.0570 |
| Objective Response Rate (ORR) | 4.6% | 2.7% | - | 0.2448 |
| Disease Control Rate (DCR) | 30.8% | 28.7% | - | 0.5532 |
Data from the Full Analysis Set (FAS) of the ZGDH3 trial.[7]
Safety and Tolerability
This compound demonstrated a more favorable safety profile compared to sorafenib, with a lower incidence of drug-related grade ≥ 3 adverse events.[7]
| Adverse Event Category | This compound | Sorafenib | P-value |
| Drug-related Grade ≥ 3 Adverse Events | 38% | 50% | 0.0018 |
Data from the ZGDH3 trial.[7]
Cross-Resistance: An Unanswered Question with Important Implications
A critical question for clinicians and researchers is whether this compound can be effective in patients who have developed resistance to sorafenib. To date, there is a lack of direct preclinical or clinical evidence to definitively answer this.
Arguments for a High Likelihood of Cross-Resistance:
-
Similar Mechanism of Action: As both drugs are multi-kinase inhibitors with overlapping target profiles, it is highly probable that the same resistance mechanisms that confer resistance to sorafenib will also lead to resistance to this compound.[5] For example, the activation of the PI3K/Akt pathway would likely render cells resistant to both drugs.
Potential for this compound to Overcome Some Forms of Resistance (Speculative):
-
Improved Pharmacokinetics: The deuteration of this compound leads to a more stable metabolic profile.[4] It is conceivable that this could result in higher and more sustained plasma concentrations, which might be sufficient to overcome resistance in some cases, particularly if the resistance is due to suboptimal drug exposure. However, this remains a hypothesis that requires experimental validation.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways Targeted by this compound and Sorafenib
Caption: Targeted signaling pathways of this compound and Sorafenib.
Logical Relationship of Potential Cross-Resistance
Caption: Potential for cross-resistance between this compound and Sorafenib.
Experimental Workflow for Investigating Cross-Resistance
Caption: Proposed workflow to investigate cross-resistance.
Conclusion and Future Directions
This compound represents a significant advancement in the first-line treatment of advanced HCC, demonstrating superior overall survival and a better safety profile compared to sorafenib.[7][8] However, the issue of cross-resistance remains a major unknown. Given the overlapping mechanisms of action, a high degree of cross-resistance is anticipated.
Future research should focus on:
-
Preclinical studies: Evaluating the efficacy of this compound in well-characterized sorafenib-resistant HCC cell lines and patient-derived xenograft models.
-
Clinical trials: Designing studies to assess the activity of this compound in patients with HCC who have progressed on sorafenib.
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to benefit from this compound and whether there are specific resistance mechanisms that can be overcome by this compound's unique pharmacokinetic properties.
A thorough understanding of the cross-resistance profile of this compound and sorafenib is essential for optimizing their clinical use and for the rational design of next-generation therapies for advanced HCC.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. Frontiers | The Cost Effectiveness of this compound Compared With Sorafenib for the First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma in China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound treatment for hepatocellular carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
A Comparative Pharmacokinetic Analysis of Donafenib for Drug Development Professionals
An In-depth Guide to the Pharmacokinetic Profiles of Donafenib and its Key Comparators, Sorafenib and Lenvatinib, in the Treatment of Advanced Cancers.
This guide offers a detailed comparative analysis of the pharmacokinetic (PK) properties of this compound, a novel multikinase inhibitor, alongside its established counterparts, sorafenib and lenvatinib. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these three targeted therapies. The information presented is supported by experimental data from clinical trials, with a focus on providing a clear, objective comparison to inform future research and clinical development.
Executive Summary
This compound, a deuterated analogue of sorafenib, has demonstrated a distinct pharmacokinetic profile with potential advantages in safety and efficacy. This guide systematically compares the key PK parameters of this compound with those of sorafenib and lenvatinib, highlighting the differences in their metabolic pathways and excretion routes. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for the cited studies are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the comparative pharmacokinetics.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound, sorafenib, and lenvatinib, based on data from clinical studies in patients with advanced solid tumors, including hepatocellular carcinoma (HCC).
| Pharmacokinetic Parameter | This compound | Sorafenib | Lenvatinib |
| Time to Maximum Concentration (Tmax) | 4.0 hours[1] | 2-12 hours[2] | 1-4 hours[3] |
| Maximum Concentration (Cmax) | 200 mg bid: Variable[4] | 400 mg bid: 5.4 - 10.0 mg/L (steady state)[2] | 12 mg qd: 68.3 ± 18.1 ng/mL[5] |
| Area Under the Curve (AUC) | 100-400 mg: 189 - 356 hµg/mL (multiple doses)[6] | 400 mg bid: 47.8 - 76.5 mg·h/L (steady state)[2] | 12 mg qd: Dose-normalized AUC at steady state 3710 ngh/mL[3] |
| Elimination Half-life (T1/2) | 26.9 - 30.2 hours[6] | 20 - 48 hours[2] | ~28 hours[3][7] |
| Apparent Clearance (CL/F) | Not explicitly reported | 8.13 L/h (for an 80 kg patient) | 6.56 L/h[3] |
| Food Effect | No significant effect[6] | High-fat meal can decrease absorption | High-fat meal delays Tmax but does not significantly affect AUC[7] |
Metabolism and Excretion at a Glance
| Feature | This compound | Sorafenib | Lenvatinib |
| Primary Metabolism | Primarily hepatic[8][9][10] | Primarily hepatic via CYP3A4 and UGT1A9[2][11][12] | Extensive metabolism via CYP3A, aldehyde oxidase, and non-enzymatic processes[7][13] |
| Major Metabolites | N-oxidation metabolite (M2) is prominent in plasma[8][14] | Sorafenib N-oxide (M2) is the main circulating metabolite[2][11] | Desmethyl-lenvatinib (M2) and Lenvatinib N-oxide (M3)[13] |
| Primary Excretion Route | Feces (88.04%)[14] | Feces (~77%)[2][11] | Feces (~64%) and Urine (~25%)[7][15] |
Metabolic Pathways
The metabolic pathways of this compound, while similar to sorafenib, exhibit key differences that may contribute to its improved safety profile. Notably, the amide hydrolysis metabolite (M6) observed with sorafenib is not detected with this compound[8][9][10].
Caption: Comparative metabolic pathways of this compound, Sorafenib, and Lenvatinib.
Experimental Protocols
The pharmacokinetic analyses of these drugs generally follow a standardized approach involving blood sample collection at specified time points, followed by plasma concentration determination using validated bioanalytical methods.
Pharmacokinetic Sampling and Analysis Workflow
Caption: A generalized workflow for pharmacokinetic analysis in clinical trials.
Detailed Methodologies
1. Subject Population and Dosing:
-
This compound: Studies have been conducted in healthy Chinese male volunteers and patients with advanced solid tumors. Doses have ranged from 100 mg to 400 mg administered orally[6].
-
Sorafenib: Pharmacokinetic data is available from studies in patients with solid tumors, including HCC, typically at a dose of 400 mg twice daily[2][16].
-
Lenvatinib: Studies have included patients with advanced HCC and other solid tumors, with doses often adjusted based on body weight (e.g., 8 mg or 12 mg once daily)[5][17].
2. Blood Sample Collection: Serial blood samples are typically collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to capture the full pharmacokinetic profile[18][19][20].
3. Bioanalytical Method: The concentration of the parent drug and its major metabolites in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for quantifying drug levels[21][22].
4. Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin[1][16].
Conclusion
This comparative guide provides a foundational understanding of the pharmacokinetic similarities and differences between this compound, sorafenib, and lenvatinib. This compound's distinct metabolic profile, particularly the absence of the M6 metabolite found in sorafenib, may have important clinical implications for its safety and tolerability. The data presented herein can serve as a valuable resource for researchers and clinicians involved in the development and optimization of targeted therapies for advanced cancers. Further head-to-head clinical trials will be crucial to fully elucidate the comparative clinical pharmacology of these agents.
References
- 1. frontiersin.org [frontiersin.org]
- 2. ClinPGx [clinpgx.org]
- 3. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and efficacy of this compound in treating advanced hepatocellular carcinoma: report from a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximum Plasma Concentration of Lenvatinib Is Useful for Predicting Thrombocytopenia in Patients Treated for Hepatocellular Carcinoma | Endo | World Journal of Oncology [wjon.org]
- 6. researchgate.net [researchgate.net]
- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption, metabolism, and excretion of oral [14C] radiolabeled this compound: an open-label, phase I, single-dose study in humans | Semantic Scholar [semanticscholar.org]
- 10. Absorption, metabolism, and excretion of oral [14C] radiolabeled this compound: an open-label, phase I, single-dose study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Phase I clinical and pharmacokinetic study of sorafenib in combination with carboplatin and paclitaxel in patients with advanced non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ovid.com [ovid.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Donafenib
For researchers and scientists engaged in the vital work of drug development, ensuring a safe laboratory environment is paramount. This includes the proper handling and disposal of investigational compounds like donafenib, a multikinase inhibitor. Adherence to established safety protocols not only protects laboratory personnel but also prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory standards and promoting a culture of safety in research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Researchers must wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection.[1] In case of accidental contact, immediate action is necessary:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Rinse the mouth with water and do not induce vomiting.[1]
In all cases of exposure, seek immediate medical attention.[1]
This compound Disposal Procedures: A Step-by-Step Guide
The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Discharging this compound into sewer systems is strictly prohibited.[1]
Step 1: Waste Segregation and Collection
-
All this compound waste, including unused or expired product, contaminated lab supplies (e.g., gloves, absorbent pads), and empty containers, must be segregated from other laboratory waste streams.[2]
-
Collect solid waste in a designated, properly labeled, and sealed container. The container should be suitable for hazardous chemical waste.[1]
-
For liquid waste containing this compound, use a dedicated and clearly labeled waste container.
Step 2: Handling Contaminated Materials
-
Sharps: Syringes and needles used for handling this compound solutions should be disposed of in a designated sharps container for chemotherapy or hazardous drug waste.[3] If a syringe contains residual drug, it must be treated as bulk hazardous chemical waste and not placed in a standard sharps container.[2]
-
Personal Protective Equipment (PPE): Contaminated disposable items such as gloves and gowns should be placed in a designated hazardous waste container immediately after use.[2][3]
-
Glassware: Contaminated glassware should be decontaminated or disposed of as hazardous waste.
Step 3: Decontamination of Work Surfaces
-
Following any work with this compound, thoroughly decontaminate all work surfaces. This should involve cleaning with a detergent solution followed by a thorough rinse with water.[3]
Step 4: Disposal of Empty Containers
-
Empty this compound containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration if made of combustible material.[1]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste.[2]
-
Ensure all waste containers are properly labeled in accordance with institutional and regulatory requirements before pickup.
Regulatory Framework
The disposal of pharmaceutical waste, including investigational drugs like this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Healthcare facilities and research laboratories must adhere to these regulations, which often mandate incineration for hazardous pharmaceutical waste.[5][6]
| Disposal Parameter | Guideline | Regulatory Bodies |
| Primary Disposal Method | Controlled Incineration / Licensed Chemical Destruction Plant[1] | EPA, State and Local Agencies[4][5] |
| Sewer Discharge | Prohibited[1] | EPA (Subpart P of RCRA)[5] |
| Contaminated Packaging | Triple-rinse and puncture before disposal, or incinerate[1] | RCRA |
| Waste Classification | Potentially Hazardous Waste | RCRA[6] |
Experimental Workflow for this compound Disposal
References
Essential Safety and Logistical Guide for Handling Donafenib in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Operational Procedures, and Disposal Plans for the Multi-Kinase Inhibitor, Donafenib.
This document provides crucial safety and logistical information for the handling of this compound, a potent multi-kinase inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide offers procedural, step-by-step guidance to directly address operational questions concerning the use and disposal of this compound.
Immediate Safety and Handling Precautions
This compound, a deuterated derivative of Sorafenib, is a hazardous compound and must be handled with appropriate care in a laboratory setting.[1][2] The following personal protective equipment (PPE) is mandatory when handling this compound in solid (powder) or liquid (solution) form:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. The outer glove should be removed before leaving the designated handling area.
-
Lab Coat: A dedicated, disposable, fluid-resistant lab coat is required. This should be changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes or aerosol generation.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is necessary.
All handling of this compound, particularly weighing of the powder and preparation of stock solutions, should be performed in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure and environmental contamination.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Weight | 467.84 g/mol | [3][4] |
| Solubility | DMSO: 90-94 mg/mL | [3][5] |
| Ethanol: 6 mg/mL | [3] | |
| Water: Insoluble | [3] | |
| Storage (Powder) | -20°C for up to 3 years, protected from light. | [5][6] |
| Storage (In Solvent) | -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [5][7] |
| IC50 Values | Raf-1: 6 nM | [3][7] |
| B-Raf: 20 nM | [5][7] | |
| VEGFR-3: 22 nM | [5][7] | |
| mVEGFR-2: 15 nM | [3] |
This compound Signaling Pathway Inhibition
This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[1][4] The primary targets include the RAF/MEK/ERK pathway, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). The diagram below illustrates the points of inhibition by this compound within these interconnected pathways.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 467.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing this compound: Carefully weigh out 4.68 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[7]
Cell Viability (Cytotoxicity) Assay Protocol
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using a commercially available colorimetric assay (e.g., MTT, XTT, or WST-1).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT)
-
Solubilization solution (if using MTT)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Measurement:
-
Following incubation, add 10-20 µL of the cell viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, or as recommended by the manufacturer, to allow for the conversion of the reagent by viable cells.
-
If using an MTT assay, add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the specific cell line.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and compliance.
Experimental Workflow and Handling
Caption: A typical experimental workflow for handling this compound.
Decontamination and Disposal Plan
Decontamination:
-
Work Surfaces: All surfaces in the designated handling area (fume hood, benchtop) should be decontaminated after each use. Wipe the surfaces with a 70% ethanol solution, followed by a suitable laboratory disinfectant.
-
Equipment: Non-disposable equipment (e.g., pipettes, vortexer) that has come into contact with this compound should be wiped down with 70% ethanol.
-
Spills:
-
Small Spills (Powder): Gently cover the spill with absorbent paper towels to avoid raising dust. Wet the towels with a 70% ethanol solution and wipe the area from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with absorbent pads. Clean the area with a detergent solution followed by 70% ethanol. Dispose of all contaminated materials as hazardous waste.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
-
Disposal: All waste contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Solid Waste:
-
PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated, clearly labeled hazardous waste container.
-
Consumables: Pipette tips, tubes, and other plasticware contaminated with this compound should be collected in a separate, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused stock solutions and media containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.
-
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
By adhering to these comprehensive safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. This compound May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C21H16ClF3N4O3 | CID 25191001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | VEGFR | Raf | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
